Product packaging for Prostaglandin D2(Cat. No.:CAS No. 41598-07-6)

Prostaglandin D2

Cat. No.: B048411
CAS No.: 41598-07-6
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-OUTUXVNYSA-N
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Description

Prostaglandin D2 (PGD2) is a potent, endogenous eicosanoid that serves as a critical signaling molecule in a wide array of physiological and pathophysiological processes. It is predominantly produced by mast cells and is a key mediator in the allergic response, driving vasodilation, vascular permeability, and bronchoconstriction. In the central nervous system, PGD2 is recognized as one of the most potent somnogens, playing a fundamental role in the regulation of sleep-wake cycles. Its biological effects are primarily mediated through two G-protein coupled receptors, the DP1 (D-type prostanoid) receptor and the recently identified chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2 or DP2) receptor. Activation of DP1 receptor is central to its role in vasodilation and sleep induction, while CRTH2/DP2 receptor activation is crucial for the chemotaxis of eosinophils, basophils, and T-helper type 2 cells, highlighting its significance in allergic inflammation and asthma. This dual-receptor system makes PGD2 an invaluable research tool for dissecting complex inflammatory pathways and developing targeted therapeutics. Researchers utilize high-purity PGD2 to investigate its role in diseases such as allergic rhinitis, asthma, anaphylaxis, and sleep disorders. Our this compound is provided with detailed analytical documentation, including HPLC and MS data, ensuring the quality and reproducibility required for critical in vitro and in vivo studies. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O5 B048411 Prostaglandin D2 CAS No. 41598-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-OUTUXVNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897162
Record name Prostaglandin D2
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Molecular Weight

352.5 g/mol
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Physical Description

Solid
Record name Prostaglandin D2
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CAS No.

41598-07-6
Record name PGD2
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Record name Prostaglandin D2
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Record name Prostaglandin D2
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Record name Prostaglandin D(2)
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Record name PROSTAGLANDIN D2
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Record name Prostaglandin D2
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Melting Point

56 - 57 °C
Record name Prostaglandin D2
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Prostaglandin D2

The Arachidonic Acid Cascade and its Precursors

The synthesis of PGD2 is initiated by a series of enzymatic reactions known as the arachidonic acid cascade. researchgate.net This pathway is fundamental to the production of all prostanoids, a class of lipid compounds that includes prostaglandins (B1171923) and thromboxanes. frontierspartnerships.org

The Role of Phospholipase A2 in Arachidonic Acid Release

The journey to PGD2 begins with the liberation of arachidonic acid from the phospholipid bilayer of cellular membranes. This crucial first step is catalyzed by phospholipase A2 (PLA2). researchgate.netunl.edu In response to various stimuli, including inflammatory and physiological signals, PLA2 hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, releasing free arachidonic acid into the cytoplasm. researchgate.netbiotools.eu In activated mast cells, secretory PLA2 is responsible for the release of arachidonic acid for the initial, rapid phase of PGD2 synthesis. nih.gov Cytosolic PLA2 (cPLA2) also plays an essential role, not only in providing arachidonic acid for both immediate and delayed PGD2 generation but also in facilitating the induction of downstream enzymes. pnas.org

Cyclooxygenase Isoforms (COX-1 and COX-2) in Prostaglandin (B15479496) H2 Synthesis

Once released, arachidonic acid serves as the substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. nih.govsinobiological.com These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). researchgate.netwikipedia.orgwikipedia.orgsigmaaldrich.com This conversion is a two-step process: first, a bis-dioxygenation reaction forms prostaglandin G2 (PGG2), which is then reduced by the peroxidase activity of the same enzyme to form PGH2. researchgate.netwikipedia.org

There are two primary isoforms of COX: COX-1 and COX-2. frontierspartnerships.orgproteopedia.org COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, responsible for producing prostaglandins involved in homeostatic functions. sinobiological.comresearchgate.netproteopedia.org In contrast, COX-2 is typically undetectable in most normal tissues but its expression is induced by inflammatory stimuli, mitogens, and injury. researchgate.netproteopedia.orgsnmjournals.org Both COX-1 and COX-2 are capable of converting arachidonic acid to PGH2, which then becomes the common precursor for the synthesis of various prostanoids, including PGD2. researchgate.netfrontierspartnerships.orgbio-rad.com In activated mast cells, both early and late phases of PGD2 generation are mediated by prostaglandin synthase 1 (PGS1) and prostaglandin synthase 2 (PGS2), respectively. nih.gov

Prostaglandin D Synthases (PGDS)

The final and committed step in the biosynthesis of PGD2 is the isomerization of PGH2, a reaction catalyzed by specific enzymes known as prostaglandin D synthases (PGDS). nih.govcaymanchem.comcaymanchem.com There are two distinct types of PGDS that catalyze this reaction: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). nih.govcaymanchem.com Although they perform the same catalytic function, these two enzymes are products of different genes and share no homology in their amino acid sequences. aai.org

Lipocalin-Type Prostaglandin D Synthase (L-PGDS)

L-PGDS is a member of the lipocalin superfamily, a group of proteins known for binding and transporting small lipophilic molecules. nih.govpnas.org This dual functionality suggests that L-PGDS acts not only as a PGD2-producing enzyme but also as an extracellular transporter. nih.govpnas.org The protein is a glycoprotein (B1211001) with a molecular weight of about 26 kDa. nih.gov

L-PGDS exhibits a specific tissue distribution, being predominantly found in the central nervous system (CNS), male genital organs, and the human heart. nih.govcaymanchem.comcaymanchem.compnas.orgnih.govfrontiersin.org In the CNS of various mammals, including humans, L-PGDS is localized in the leptomeninges, choroid plexus, and oligodendrocytes. nih.govmdpi.com It is secreted into the cerebrospinal fluid (CSF), where it is a major protein also known as β-trace. nih.govcaymanchem.comnih.govbiocompare.com Within the brain, L-PGDS is found in the rough endoplasmic reticulum and nuclear membrane of oligodendrocytes and arachnoid trabecular cells. nih.gov While initially thought to be primarily non-neuronal, evidence now suggests that neurons may also be a significant source of L-PGDS. mdpi.compnas.org

In the human heart, L-PGDS mRNA is intensely expressed, and the protein is localized in myocardial cells and atrial endocardial cells. pnas.org It has also been detected in smooth muscle cells within arteriosclerotic plaques. pnas.org In the male reproductive organs of humans and other mammals, L-PGDS is found in Leydig cells, Sertoli cells, and ductal epithelial cells and is secreted into the seminal plasma. nih.gov L-PGDS is also expressed in other tissues such as the kidney, liver, lung, adipose tissue, and muscle. researchgate.net

Tissue/Organ SystemSpecific LocalizationSecreted into
Central Nervous System (CNS)Leptomeninges, choroid plexus, oligodendrocytes, arachnoid trabecular cells, neurons. nih.govmdpi.compnas.orgCerebrospinal Fluid (CSF). nih.gov
Male Genital OrgansLeydig cells, Sertoli cells, ductal epithelial cells. nih.govSeminal Plasma. nih.gov
HeartMyocardial cells, atrial endocardial cells, smooth muscle cells in arteriosclerotic plaques. pnas.orgPlasma. pnas.org
Other TissuesKidney, liver, lung, adipose tissue, muscle. researchgate.netNot specified

The expression of the L-PGDS gene (PTGDS) is subject to complex regulation by various factors, including hormones and signaling molecules. nih.gov The human and mouse genes for L-PGDS are located on chromosome 9 and 2, respectively, within a cluster of other lipocalin genes. nih.gov

Several hormones have been shown to modulate L-PGDS expression. For instance, thyroid hormone activates its expression in human brain-derived cells. nih.gov Dexamethasone, a synthetic glucocorticoid, induces L-PGDS in mouse neuronal cells. nih.gov Estradiol (B170435) has been found to regulate L-PGDS gene expression in a tissue-specific manner, with evidence suggesting that estrogen receptor β (ERβ) specifically mediates this regulation in the heart. nih.govoup.com In different brain regions, estradiol can either induce or repress L-PGDS expression. pnas.org

Cellular signaling pathways also play a crucial role. In human TE671 cells, protein kinase C (PKC) signaling activates L-PGDS gene expression. nih.gov This is achieved by overcoming the repressive effect of the Notch-HES signaling pathway. nih.govnih.gov The transcription factor AP-2β is also involved in maintaining L-PGDS gene expression. nih.gov In macrophages, inflammatory stimuli like lipopolysaccharide (LPS) can induce L-PGDS expression, a process regulated positively by the transcription factor AP-1 and negatively by p53. aai.org Furthermore, fluid shear stress has been shown to induce L-PGDS expression in human vascular endothelial cells through the action of c-Fos and c-Jun at an AP-1 binding site. nih.gov In adipocytes, liver receptor homolog-1 (LRH-1) and sterol regulatory element-binding protein-1c (SREBP-1c) are involved in regulating L-PGDS gene expression. nih.gov

RegulatorEffect on L-PGDS ExpressionCell/Tissue TypeMediating Factors
Thyroid HormoneActivation. nih.govHuman brain-derived cells. nih.govThyroid hormone response element. nih.gov
DexamethasoneInduction. nih.govMouse neuronal cells. nih.govGlucocorticoid receptors. nih.gov
EstradiolInduction or Repression. pnas.orgHeart, Brain. pnas.orgoup.comEstrogen Receptor β (ERβ). oup.com
Protein Kinase C (PKC)Activation. nih.govHuman TE671 cells. nih.govDe-repression of Notch-HES signaling, enhancement of AP-2β function. nih.gov
Lipopolysaccharide (LPS)Induction. aai.orgMacrophages. aai.orgAP-1 (positive), p53 (negative). aai.org
Fluid Shear StressInduction. nih.govHuman vascular endothelial cells. nih.govc-Fos, c-Jun (AP-1 binding site). nih.gov
Liver Receptor Homolog-1 (LRH-1)Activation. nih.govPre-adipocytes. nih.govLRH-1 responsive element. nih.gov
Liver X Receptor AgonistUpregulation. nih.govAdipocytes. nih.govSREBP-1c. nih.gov
Tissue Distribution and Cellular Localization of L-PGDS

Hematopoietic Prostaglandin D Synthase (H-PGDS)

Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme responsible for the production of PGD2 in various physiological and pathological contexts. researchgate.net It is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2), a common precursor for all prostaglandins and thromboxanes, to PGD2. nih.govnih.gov This reaction is dependent on the presence of glutathione. nih.govcaymanchem.com H-PGDS belongs to the sigma class of glutathione-S-transferase (GST) family. researchgate.netcaymanchem.com

Tissue Distribution and Cellular Localization of H-PGDS

H-PGDS is widely distributed in peripheral tissues and is notably localized in various immune and inflammatory cells. researchgate.netnovusbio.com

Cellular Localization:

Mast cells: H-PGDS is prominently expressed in the cytoplasm of mast cells. nih.govmdpi.com

Th2 cells: These cells, involved in allergic responses, also express H-PGDS. nih.govcaymanchem.com

Antigen-presenting cells (APCs): H-PGDS is found in APCs, which play a crucial role in initiating adaptive immune responses. nih.govcaymanchem.comnovusbio.com

Megakaryocytes: These bone marrow cells, responsible for producing platelets, also contain H-PGDS. caymanchem.comnovusbio.com

Eosinophils: H-PGDS is present in these granulocytes, which are associated with allergic inflammation. caymanchem.com

Pericytes: Studies have shown H-PGDS localization in pericytes within myocardial tissues. mdpi.com

Tissue Distribution:

Peripheral Tissues: H-PGDS is generally found in peripheral tissues rather than the central nervous system. caymanchem.comnovusbio.com

Spleen: The spleen is one of the organs where hematopoietic PGD synthase is present. hmdb.ca

Female Reproductive System: H-PGDS has been identified in the fallopian tube, endometrial gland cells, and trophoblasts, suggesting a role in female reproduction. hmdb.ca

Inflammatory Sites: Increased expression of H-PGDS is observed in inflamed tissues, such as the skeletal muscles of individuals with Duchenne muscular dystrophy and the nasal mucosa of patients with allergic rhinitis. mdpi.comcaymanchem.commdpi.com

Table 1: Cellular Localization and Tissue Distribution of H-PGDS

Cell Type Tissue/Organ Reference
Mast Cells Peripheral Tissues, Skin, Lungs, Myocardium nih.govcaymanchem.comnovusbio.commdpi.commedicaljournals.se
Th2 Cells Peripheral Tissues, Blood nih.govcaymanchem.commedicaljournals.se
Antigen-Presenting Cells Peripheral Tissues, Lymph Nodes nih.govcaymanchem.comnovusbio.com
Megakaryocytes Bone Marrow caymanchem.comnovusbio.com
Eosinophils Peripheral Tissues, Blood caymanchem.com
Pericytes Myocardium mdpi.com
Regulation of H-PGDS Expression

The expression of H-PGDS is upregulated by various stimuli, particularly those associated with inflammation and allergic reactions. This regulation ensures that PGD2 is produced in response to specific physiological demands.

Inducers of H-PGDS Expression and Activity:

Inflammatory Cytokines: Interleukin-13 (IL-13), IL-3, and IL-4 have been shown to increase H-PGDS activity. caymanchem.com

Immune Stimuli: Lipopolysaccharide (LPS) and anti-IgE antibodies are potent inducers of H-PGDS. caymanchem.com

Chemical Activators: Phorbol 12-myristate 13-acetate (TPA) and ionomycin (B1663694) can also increase H-PGDS activity. caymanchem.com

Allergic Conditions: H-PGDS protein levels are elevated in the nasal mucosa of patients with allergic rhinitis. caymanchem.com Furthermore, increased numbers of H-PGDS positive T cells are found in the blood and skin of individuals with atopic dermatitis. medicaljournals.se

Muscle Injury: In Duchenne muscular dystrophy, H-PGDS expression increases in skeletal muscles and inflammatory cells during the early stages of muscle necrosis. mdpi.com

Metabolism and Degradation of Prostaglandin D2

Once synthesized, PGD2 is a relatively unstable molecule and is rapidly metabolized into several other compounds. nih.gov This metabolic conversion is a critical aspect of its biological activity, as the resulting metabolites can have distinct and potent effects.

Formation of Metabolites (e.g., 9α,11β-PGF2)

One of the primary metabolic pathways for PGD2 involves its conversion to 9α,11β-prostaglandin F2 (9α,11β-PGF2). This reaction is catalyzed by an NADPH-dependent 11-ketoreductase, which reduces the keto group at the C-11 position of PGD2. nih.gov 9α,11β-PGF2 is a stable and biologically active metabolite. nih.govjci.org In fact, it is considered a major metabolite of PGD2 and can be used as a marker for mast cell activation. nih.govjci.org Studies have shown that following an allergen challenge, levels of 9α,11β-PGF2 significantly increase in the plasma and urine of asthmatic patients. nih.govplos.org

Non-Enzymatic Dehydration to Cyclopentenone Prostaglandins (PGJ2, 15-deoxy-Δ12,14-PGJ2)

PGD2 can also undergo non-enzymatic dehydration to form a series of cyclopentenone prostaglandins. ontosight.airesearchgate.net This process involves the removal of a water molecule from the PGD2 structure. ontosight.ai

The initial product of this dehydration is Prostaglandin J2 (PGJ2). ontosight.airesearchgate.netbio-rad.com PGJ2 can be further metabolized to form other J-series prostaglandins, including Δ12-PGJ2 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). researchgate.netresearchgate.netpnas.org The formation of these metabolites can occur spontaneously or be catalyzed by proteins like human serum albumin. researchgate.netpnas.org These cyclopentenone prostaglandins are known to have anti-inflammatory properties. ontosight.ai

Prostaglandin D2 Receptor Biology

D Prostanoid Receptor 1 (DP1 / PTGDR1)

The DP1 receptor, encoded by the PTGDR gene, is a classical prostanoid receptor that couples to Gs proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). zhanggroup.orgnih.gov This signaling pathway classifies DP1 as a relaxant prostanoid receptor. uni.lu

The human PTGDR gene is located on chromosome 14q22.1 and contains four exons. zhanggroup.orgtocris.com Molecular cloning studies have revealed that the cDNA for the human DP1 receptor encodes a protein of 359 amino acids with a calculated molecular mass of 40,276 daltons. zhanggroup.org As a member of the rhodopsin-like GPCR superfamily, its structure is characterized by seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. zhanggroup.orgnih.gov The protein structure includes potential sites for N-glycosylation and a disulfide bond between cysteine residues, which are common features for GPCRs influencing their folding and trafficking. zhanggroup.orgresearchgate.net High-resolution structures determined by cryo-electron microscopy have provided detailed insights into its inactive and active states, revealing specific mechanisms of ligand recognition and G protein coupling. nih.gov

The DP1 receptor shows a distinct pattern of expression in various human tissues and cells. It is found in the brain, particularly in the leptomeninges and choroid plexus. fishersci.ca In the periphery, DP1 is expressed in:

Cardiovascular system: Platelets and smooth muscle cells. researchgate.netnih.gov

Immune system: Mast cells, dendritic cells, eosinophils, and lymphocytes. uni.lufishersci.ca

Gastrointestinal tract: Glandular cells and mucous-secreting goblet cells in the colon. fishersci.canih.gov

Respiratory system: Airway epithelium and alveolar macrophages. fishersci.ca

Ocular tissues: Ciliary epithelium, iris, and retinal choroid. researchgate.netfishersci.ca

Molecular Cloning and Structural Characteristics

D Prostanoid Receptor 2 (DP2 / CRTH2 / PTGDR2)

Initially identified as an orphan receptor named CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), DP2 was later deorphanized as the second major receptor for PGD2. nih.govguidetopharmacology.org Unlike DP1, DP2 belongs to a different phylogenetic branch of GPCRs, sharing more homology with chemotactic receptors like the formyl peptide and C5a receptors. guidetopharmacology.orgnih.gov It couples to Gi/o proteins, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium mobilization.

The human gene for DP2, PTGDR2, is located on chromosome 11q12.2. guidetopharmacology.org It codes for a protein of 395 amino acids with a molecular weight of approximately 43 kDa. Structurally, DP2 is a seven-transmembrane receptor with two potential N-glycosylation sites in its N-terminal extracellular domain and a notably long cytoplasmic tail. guidetopharmacology.org The crystal structure of human DP2 has revealed a distinct "polar group in" binding mode for its ligands, which differs from the binding mechanism of other prostanoid receptors and suggests a non-conserved method of activation. nih.gov

DP2/CRTH2 expression is prominently associated with cells involved in type 2 inflammatory and allergic responses. High levels of expression are found in:

Immune cells: T-helper 2 (Th2) cells, eosinophils, basophils, and innate lymphoid cells type 2 (ILC2s). guidetopharmacology.orgnih.gov It is also expressed on monocytes, macrophages, and a subset of cytotoxic T cells. guidetopharmacology.orglipidmaps.org

Mast cells: While mast cells are a primary source of PGD2, they also express DP2, although studies indicate it is often located intracellularly rather than on the cell surface. guidetoimmunopharmacology.org

Central Nervous System: Expression has been detected in the thalamus, hippocampus, pons, and frontal cortex. guidetopharmacology.org

Other Tissues: DP2 mRNA or protein has been identified in the lung epithelium, heart, spleen, ovary, and keratinocytes in the skin. guidetopharmacology.orglipidmaps.org

Molecular Cloning and Structural Characteristics

Other Potential Prostanoid Receptor Interactions (e.g., TP Receptor)

Beyond its primary interaction with DP1 and DP2 receptors, PGD2 has been reported to interact with other prostanoid receptors, most notably the thromboxane (B8750289) A2 receptor (TP receptor). cenmed.com This interaction appears to be functionally significant in specific contexts. For instance, some of the bronchoconstrictor effects of PGD2 in the airways are believed to be mediated through the TP receptor. cenmed.comguidetopharmacology.org Studies using TP receptor antagonists have shown they can block PGD2-induced bronchoconstriction in human subjects. guidetopharmacology.org Similarly, research on guinea-pig platelets suggests that PGD2 can interact with TP receptor sites. nih.gov However, in other cell types, such as Th2 cells, this interaction is less clear. While the dual CRTH2/TP antagonist ramatroban (B1678793) blocks PGD2-induced cytokine production, the highly specific TP antagonist SQ29548 does not, suggesting the effect is mediated via CRTH2 in this context. uni.lu

Signal Transduction Pathways Activated by Prostaglandin D2

DP1 Receptor-Mediated Signaling

The DP1 receptor is a classic prostanoid receptor that, upon activation by prostaglandin (B15479496) D2 (PGD2), initiates a signaling cascade with significant physiological consequences, including vasodilation and the inhibition of platelet aggregation. nih.govpnas.org

Gαs Protein Coupling and Adenylate Cyclase Activation

The DP1 receptor is functionally coupled to a stimulatory G protein, Gαs. ahajournals.orgpnas.orguniprot.org Binding of PGD2 to the DP1 receptor induces a conformational change in the receptor, which in turn activates the associated Gαs protein. wikipedia.orgpnas.org This activation prompts the Gαs alpha subunit to engage and stimulate adenylate cyclase, a membrane-bound enzyme. wikipedia.orgpnas.orgresearchgate.net This mechanism classifies DP1 among the "relaxant" prostanoid receptors, which also include EP2, EP4, and IP receptors. wikipedia.orgkoreamed.org

Cyclic Adenosine (B11128) Monophosphate (cAMP) Generation

The primary consequence of adenylate cyclase activation is the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgresearchgate.net Consequently, stimulation of the DP1 receptor leads to a significant elevation of intracellular cAMP levels. nih.govpnas.orgbioscientifica.comnih.gov This increase in the second messenger cAMP is a pivotal event that initiates a cascade of downstream signaling activities. wikipedia.orgahajournals.org The agonist BW245C has been shown to effectively increase cAMP levels, while the antagonist BWA868C can decrease them in vascular smooth muscle cells. ahajournals.org

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). researchgate.netkoreamed.orgbioscientifica.com PKA is a key effector enzyme that phosphorylates a variety of downstream protein targets on serine and threonine residues, thereby modulating their activity. atsjournals.orgfrontiersin.orgresearchgate.net

Research has identified several important downstream phosphorylation events following PKA activation:

Raptor Phosphorylation : In pulmonary artery smooth muscle cells, DP1 activation leads to PKA-dependent phosphorylation of raptor (regulatory-associated protein of mTOR) at Ser791. atsjournals.org This phosphorylation event promotes the dissociation of the mTORC1 complex, thereby suppressing its activity and attenuating cell hypertrophy. researchgate.netatsjournals.org

T-bet Degradation : In CD4+ T cells, the DP1/PKA pathway can lead to the phosphorylation of the transcription factor Sp1 (p-Sp1). nih.gov This initiates a pathway involving the E3 ubiquitin ligase NEDD4L, which ultimately results in the ubiquitination and degradation of the transcription factor T-bet, a key regulator of Th1 cell differentiation. nih.gov

CREB Phosphorylation : The DP1-cAMP-PKA signaling axis is also known to activate the cAMP-responsive element-binding protein (CREB), a transcription factor involved in neuroprotection and other cellular processes. nih.govfrontiersin.orgresearchgate.net

Intracellular Calcium (Ca2+) Mobilization

In addition to the canonical Gαs-cAMP-PKA pathway, activation of the DP1 receptor has been observed to cause an increase in intracellular calcium (Ca2+) concentration. ersnet.orgbioscientifica.com Studies in cells expressing DP1 receptors have demonstrated that both PGD2 and the selective DP1 agonist BW245C can elicit this response. ersnet.orgwindows.net

The precise mechanism of this calcium mobilization is not fully elucidated but appears to be distinct from the typical phospholipase C-inositol triphosphate (IP3) pathway, as it occurs without the formation of inositol (B14025) 1,4,5-trisphosphate. wikipedia.orgarigobio.com Some evidence suggests that this calcium increase may be dependent on the cAMP/PKA pathway and could involve the activation of L-type Ca2+ channels and ryanodine (B192298) receptors. ersnet.org

DP2/CRTH2 Receptor-Mediated Signaling

The DP2 receptor, also known as CRTH2, is structurally distinct from other prostanoid receptors and is more closely related to chemotactic receptors. nih.govpnas.org It is prominently expressed on cells involved in type 2 inflammation, such as Th2 lymphocytes, eosinophils, and basophils. aai.orgpnas.org

Gαi Protein Coupling and Inhibition of cAMP Production

In direct contrast to the DP1 receptor, the DP2/CRTH2 receptor is coupled to an inhibitory G protein, Gαi. nih.govaai.orgresearchgate.netplos.org Activation of the DP2 receptor by PGD2 leads to the engagement of the Gαi protein, which in turn inhibits the activity of adenylate cyclase. koreamed.orgplos.orgresearchgate.net This inhibitory action results in a decrease in the intracellular production of cAMP. nih.govpnas.orgpnas.org This signaling pathway is sensitive to pertussis toxin, which specifically ADP-ribosylates and inactivates Gαi proteins, confirming the receptor's coupling to this G protein subtype. aai.orgpnas.org While inhibiting cAMP, DP2 activation also leads to the mobilization of intracellular Ca2+. pnas.orgresearchgate.netresearchgate.net

Intracellular Calcium (Ca2+) Mobilization

The binding of Prostaglandin D2 (PGD2) to its receptors can trigger an increase in the concentration of intracellular calcium (Ca2+), a critical second messenger in many cellular processes. This mobilization of calcium can occur through different mechanisms depending on the receptor subtype involved.

Activation of the DP1 receptor, which is coupled to Gs proteins, can lead to an influx of extracellular Ca2+. sigmaaldrich.com In contrast, the DP2 receptor (also known as CRTH2), which couples to Gi proteins, induces intracellular Ca2+ mobilization. fishersci.com This increase in calcium following DP2 activation has been observed in various immune cells, including eosinophils and basophils. fishersci.comabcam.com Studies in human mast cells have also shown that DP2-selective agonists induce a dose-dependent mobilization of intracellular calcium, a process that is sensitive to pertussis toxin, indicating the involvement of Gi proteins. fishersci.com Interestingly, some research suggests that a mobilization of calcium is observed upon PGD2 receptor activation without the formation of inositol 1,4,5-trisphosphate, a common intermediate in calcium release from intracellular stores. wikidata.org The regulation of Ca2+ signaling is intricate, as the increase in cyclic adenosine monophosphate (cAMP) resulting from DP1 activation can either enhance or suppress the role of Ca2+ in signal transmission, depending on the specific cell type and context. fishersci.co.uk

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound (PGD2) can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, a family of protein kinases that regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. The specific MAPK pathways activated by PGD2 can vary depending on the cell type and the receptors expressed.

In human bronchial epithelial cells, PGD2 has been shown to induce the production of pro-inflammatory mediators like interleukin-8 and granulocyte-macrophage colony-stimulating factor. This induction is associated with the activation of the p38 and ERK (extracellular signal-regulated kinase) MAPK pathways. wikipedia.orgmpg.de Similarly, DP receptor signaling in airway epithelial cells can be mediated through p38 MAPK and p44/42 MAPK (ERK1/2) pathways. wikipedia.org

However, the role of MAPK activation in PGD2 signaling is not universal. For example, in human retinal capillary pericytes, PGD2 stimulation had a negligible effect on the phosphorylation of p44/42 MAPK or p38 MAPK, suggesting that the MAPK pathway is not the primary signaling route in these cells for PGD2-induced growth. zhanggroup.org In dendritic cells, the effects of PGD2 were not associated with the deactivation of the MAPK pathway. nih.gov Furthermore, the antimycotic agent sertaconazole (B158924) nitrate (B79036) has been found to boost the production of PGD2 through the activation of the p38-MAPK pathway in mast cells. zhanggroup.org

Activation of CREB and Other Transcription Factors

The signaling cascades initiated by this compound (PGD2) often culminate in the activation of various transcription factors, which then regulate the expression of target genes. One of the key transcription factors activated by PGD2 is the cAMP response element-binding protein (CREB).

In human retinal capillary pericytes, PGD2 signaling proceeds primarily through the cyclic adenosine monophosphate (cAMP) pathway. This leads to the rapid phosphorylation and activation of CREB. zhanggroup.org The activation of CREB was found to be essential for the PGD2-induced expression of the early response gene c-fos. This induction was blocked by an adenylyl cyclase inhibitor, SQ22536, confirming the role of the cAMP-CREB pathway. zhanggroup.org Similarly, in TM4 Sertoli cells, PGD2 has been shown to stimulate the phosphorylation of CREB and another related transcription factor, ATF-1. zhanggroup.org The effects of PGD2 in dendritic cells are also linked to the phosphorylation of CREB. nih.gov

Beyond CREB, PGD2 signaling can influence other transcription factors. For instance, DP receptor signaling in airway epithelial cells can lead to the activation of nuclear factor-kappa B (NF-κB). wikipedia.org

Signaling Pathways of this compound Metabolites (e.g., 15-deoxy-Δ12,14-PGJ2)

The biological activities of this compound (PGD2) are not limited to the parent compound; its metabolites also possess distinct signaling capabilities. A prominent example is 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a cyclopentenone prostaglandin formed through the dehydration of PGD2. zhanggroup.org

15d-PGJ2 is recognized as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. zhanggroup.org At low concentrations (picomolar to nanomolar), 15d-PGJ2 can enhance eosinophil chemotaxis toward eotaxin, and this effect is mediated through PPARγ ligation. zhanggroup.org This priming effect on eosinophils by low concentrations of 15d-PGJ2 appears to be independent of gene transcription and is not associated with the ERK or p38 MAPK pathways. zhanggroup.org

In addition to PPARγ, 15d-PGJ2 can also signal through other pathways. In cardiomyocytes, 15d-PGJ2 has been shown to induce apoptosis by signaling through the PGD2 receptor DP2, but not DP1 or PPARγ. zhanggroup.org This process involves the generation of intracellular reactive oxygen species (ROS) and the subsequent phosphorylation of p38 and p42/44 MAPKs, leading to the increased expression of TNFα. zhanggroup.org

Furthermore, 15d-PGJ2 can directly interact with and activate H-Ras, a key signaling protein, by forming a covalent adduct. This activation of H-Ras can, in turn, stimulate the MAPK/ERK pathway. zhanggroup.org The electrophilic nature of 15d-PGJ2 also allows it to covalently bind to and modulate the function of other proteins, including components of the NF-κB signaling pathway, often leading to an anti-inflammatory effect by inhibiting NF-κB activity. zhanggroup.org

Below is an interactive table summarizing the signaling pathways discussed:

Interactive Data Table: this compound and Metabolite Signaling
Activator Receptor(s) Key Signaling Events Downstream Effects Cell Context Examples
This compound DP1 ↑ cAMP, ↑ Ca2+ influx CREB Activation, NF-κB Activation Retinal Pericytes, Airway Epithelial Cells
DP2 (CRTH2) ↓ cAMP, ↑ Intracellular Ca2+ Ca2+ Mobilization, MAPK Activation Immune Cells (Eosinophils, Mast Cells), Bronchial Epithelial Cells
15-deoxy-Δ12,14-PGJ2 PPARγ Ligand-activated transcription Enhanced Eosinophil Chemotaxis Eosinophils
DP2 ↑ ROS, ↑ p38/p42/44 MAPK Phos. ↑ TNFα, Apoptosis Cardiomyocytes
H-Ras Covalent Adduct Formation H-Ras Activation, ↑ MAPK/ERK -

Cellular and Molecular Mechanisms of Prostaglandin D2 Action

Effects on Immune Cells

Prostaglandin (B15479496) D2 orchestrates a wide array of activities within the immune system, influencing the behavior of both innate and adaptive immune cells. Its actions are highly cell-type specific, largely dictated by the differential expression of its receptors, DP1 and CRTH2. nih.govaai.org

Mast Cell Activation and Mediator Release

Mast cells are a primary source of PGD2, which is released upon their activation. ki.sewikipedia.org This release is a key event in allergic reactions. ki.se Following activation, mast cells degranulate, releasing a host of pre-formed and newly synthesized inflammatory mediators. frontiersin.orgupmc.edu Alongside PGD2, other significant mediators released include histamine (B1213489), leukotrienes (such as LTC4, D4, and E4), cytokines, and chemokines. frontiersin.orgupmc.edu The measurement of PGD2 metabolites in urine can serve as an indicator of in vivo mast cell activation. ki.se While histamine is a critical mediator, the potentiation of inflammatory responses often requires the presence of additional mediators like PGD2. nih.gov In some instances of mast cell activation, there can be a selective and excessive release of PGD2 without a corresponding increase in histamine. karger.com

T Helper Cell Differentiation and Polarization (Th1/Th2 balance)

Prostaglandin D2 plays a significant role in skewing the immune response towards a T helper 2 (Th2) phenotype, which is characteristic of allergic inflammation. aai.orgnih.gov PGD2, acting through the CRTH2 receptor, selectively induces chemotaxis in Th2 cells, attracting them to sites of inflammation. nih.govrupress.org This action is dependent on a Gαi-dependent signaling pathway that leads to intracellular calcium mobilization. nih.gov Furthermore, PGD2 can enhance the production of Th2-associated cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). jefferson.edu

Dendritic Cell Maturation, Migration, and Antigen Presentation

The influence of this compound on dendritic cells (DCs), the most potent antigen-presenting cells, is multifaceted and context-dependent. aai.org PGD2 has been shown to inhibit the migration of lung DCs to draining lymph nodes, a crucial step for initiating T cell responses. aai.orgfrontiersin.org This inhibitory effect on DC migration is primarily mediated through the DP1 receptor. aai.orgfrontiersin.org

Furthermore, PGD2 can alter the maturation of DCs induced by stimuli like lipopolysaccharide (LPS) and allergens. aai.org It can modulate the expression of costimulatory molecules on mature DCs. aai.org PGD2 also significantly reduces the secretion of IL-12 by DCs, a key cytokine for promoting Th1 responses. aai.orgbinasss.sa.cr By instructing DCs to polarize CD4+ T cells towards a Th2 phenotype, PGD2 plays a critical role in shaping the adaptive immune response. frontiersin.org This effect is dependent on the expression of the DP1 receptor on DCs and involves the suppression of Th1/Th17 polarizing cytokines through the inhibition of NF-κB signaling. frontiersin.org

Eosinophil and Basophil Chemotaxis and Activation

This compound is a potent chemoattractant for both eosinophils and basophils, two key effector cells in allergic inflammation. nih.govrupress.org This chemotactic effect is mediated through the CRTH2 receptor, which is preferentially expressed on these cell types. nih.govrupress.org PGD2-dependent migration of eosinophils and basophils from the blood to inflamed tissues is a critical process in the pathogenesis of allergic diseases. nih.gov Interestingly, the DP receptor does not appear to be involved in mediating the migratory response of these cells to PGD2. nih.gov

The activation of CRTH2 on eosinophils and basophils by PGD2 not only induces their migration but also leads to their activation, contributing to the release of further inflammatory mediators and the amplification of the allergic cascade. nih.gov

Natural Killer (NK) Cell Function Modulation

This compound exerts a generally suppressive effect on the function of Natural Killer (NK) cells, which are crucial for anti-tumor and anti-viral immunity. nih.gov This inhibition is mediated through the DP receptor, which is expressed on human NK cells. aai.orgnih.gov PGD2 signaling via DP elevates intracellular cyclic AMP (cAMP) levels, and the subsequent inhibitory effects on NK cells are cAMP-dependent. aai.orgnih.govnih.gov

Specifically, PGD2 has been shown to inhibit the cytotoxicity, chemotaxis, and production of type 1 cytokines, such as Interferon-gamma (IFN-γ), by NK cells. aai.orgnih.gov It can also suppress the production of other inflammatory mediators by NK cells, including Tumor necrosis factor-alpha (TNF-α) and Granulocyte-macrophage colony-stimulating factor (GM-CSF). aai.org Furthermore, PGD2 can suppress the calcium mobilization that is triggered by the activation of the CD16 receptor on NK cells. nih.gov However, PGD2 can also differentially regulate the activities of NK cell subsets, as a proportion of CD56- NK cells express the CRTH2 receptor and can be induced to migrate in response to PGD2. jefferson.edu

Macrophage Polarization

This compound can influence the polarization of macrophages, directing them towards an anti-inflammatory M2 phenotype. researchgate.net In white adipose tissue, PGD2 produced by macrophages can cause them to polarize from an inflammatory M1 state to an M2 state, which is associated with improved insulin (B600854) sensitivity. researchgate.net This effect is mediated, at least in part, by the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

PGD2 has also been shown to exert anti-inflammatory effects on macrophages by suppressing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α), as well as inhibiting the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) synthesis. mdpi.com One of the metabolites of 2-arachidonoylglycerol, this compound-glycerol ester (PGD2-G), has been found to significantly decrease LPS-induced macrophage activation and the production of pro-inflammatory cytokines. pnas.org

Cell TypePGD2 Receptor(s)Key Effects of PGD2
Mast Cells -Primary producers of PGD2; release of various inflammatory mediators. ki.sewikipedia.orgfrontiersin.orgupmc.edu
T Helper Cells CRTH2, DPInduces chemotaxis of Th2 cells; promotes Th2 cytokine production; inhibits Th1 differentiation. aai.orgnih.govjefferson.eduaai.org
Dendritic Cells DP1, CRTH2Inhibits migration; alters maturation; reduces IL-12 secretion; promotes Th2 polarization. aai.orgaai.orgfrontiersin.orgfrontiersin.org
Eosinophils CRTH2Potent chemoattractant; induces activation. nih.govrupress.org
Basophils CRTH2Potent chemoattractant; induces activation. nih.govrupress.org
Natural Killer (NK) Cells DP, CRTH2Suppresses cytotoxicity, chemotaxis, and cytokine production (IFN-γ, TNF-α). aai.orgjefferson.edunih.govnih.gov
Macrophages -Promotes polarization to anti-inflammatory M2 phenotype; suppresses pro-inflammatory cytokine production. researchgate.netnih.govmdpi.com

Neutrophil Recruitment and Activity

The role of this compound (PGD2) in neutrophil recruitment and activity is complex, with evidence suggesting both direct and indirect mechanisms of action. While some studies indicate that PGD2 does not directly attract or activate neutrophils, it can indirectly enhance their influx into tissues, particularly the lungs, by acting on other immune cells like macrophages. mdpi.com

Activation of both DP1 and DP2 receptors on macrophages by PGD2 has been shown to induce cytokine release and enhance the migratory capacity and survival of neutrophils. nih.gov In a murine model of LPS-induced pulmonary inflammation, the activation of PGD2 receptors led to increased airway neutrophilia. nih.gov This effect was abolished when alveolar macrophages were selectively depleted, highlighting the crucial role of macrophages as intermediaries in PGD2-driven neutrophil recruitment. nih.gov

Furthermore, PGD2 has been observed to play a role in the chemotaxis of neutrophils. wikipedia.org In the context of lung inflammation, PGD2 signaling between alveolar endothelial and epithelial cells and infiltrating neutrophils has been shown to have anti-inflammatory effects, in part by attenuating neutrophil migration and cytokine expression. nih.gov However, there is also evidence suggesting that PGD2, acting through both DP1 and DP2 receptors, can promote neutrophil influx into the lungs and worsen airway hyperreactivity. researchgate.net The expression of hematopoietic PGD synthase (HPGDS), the enzyme responsible for PGD2 production, has been detected in neutrophils in a murine model of LPS-induced lung inflammation, although PGD2 production by neutrophils themselves has not been definitively described. mdpi.com

Physiological Roles of Prostaglandin D2

Central Nervous System Function

In the central nervous system (CNS), PGD2 is the most abundant prostaglandin (B15479496) and acts as a crucial neuromodulator, influencing fundamental physiological states such as sleep, body temperature, and sensory processing. hmdb.canih.govnih.gov

Regulation of Sleep-Wake Cycles

Prostaglandin D2 is recognized as a potent endogenous sleep-promoting substance. nih.govnih.gov Its concentration in the cerebrospinal fluid (CSF) exhibits a circadian rhythm that is closely linked to the sleep-wake cycle, increasing with the propensity for sleep during periods of sleep deprivation. nih.gov The synthesis of PGD2 in the brain is primarily carried out by lipocalin-type PGD synthase (L-PGDS), which is located in the leptomeninges, choroid plexus, and oligodendrocytes. nih.govcapes.gov.br From these sites, PGD2 is secreted into the CSF and acts as a sleep hormone. nih.gov

The sleep-inducing effect of PGD2 is mediated through the stimulation of DP1 receptors located on the leptomeninges in the basal forebrain and hypothalamus. nih.govresearchgate.net This activation leads to the release of adenosine (B11128), which in turn acts as a paracrine signaling molecule to promote sleep. nih.govresearchgate.net Adenosine activates sleep-promoting neurons that express the adenosine A2A receptor and inhibits arousal-promoting neurons that possess the adenosine A1 receptor. nih.gov Specifically, PGD2 signaling activates a key sleep-regulating center in the ventrolateral preoptic area, which then inhibits the histaminergic arousal center in the tuberomammillary nucleus through GABAergic and galaninergic projections. nih.govnih.gov The critical role of the PGD2-adenosine system in maintaining physiological sleep is underscored by findings that inhibitors of L-PGDS or antagonists of the DP1 and adenosine A2A receptors suppress both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov

Table 1: Key Molecules in PGD2-Mediated Sleep Regulation

Molecule Role Location of Action
This compound (PGD2) Primary sleep-promoting substance Basal forebrain, Hypothalamus
L-PGDS Enzyme for PGD2 synthesis Leptomeninges, Choroid plexus, Oligodendrocytes
DP1 Receptor PGD2 receptor mediating sleep Leptomeninges
Adenosine Secondary sleep-promoting molecule Basal forebrain, Ventrolateral preoptic area
A2A Receptor Adenosine receptor on sleep-promoting neurons Ventrolateral preoptic area

| A1 Receptor | Adenosine receptor on arousal neurons | Tuberomammillary nucleus |

Thermoregulation

This compound plays a significant role in the central regulation of body temperature, generally acting to reduce it. wikipedia.orghmdb.ca This effect is in opposition to prostaglandin E2 (PGE2), which is a well-known mediator of fever. physiology.org The hypothermic action of PGD2 is mediated through its activity in the preoptic area of the anterior hypothalamus (POA), a key thermoregulatory center in the brain. nih.govnih.gov

Research has identified that a subset of temperature-sensitive neurons in the POA express the enzyme PGD2 synthase (Ptgds). nih.govtsinghua.edu.cn When brain temperature rises, these neurons increase their production and release of PGD2. nih.gov PGD2 then activates its DP1 receptors on downstream neurons, particularly in the ventral medial preoptic area (vMPO). nih.govresearchgate.net This activation serves as a negative feedback loop, initiating physiological responses that lead to a decrease in body temperature, such as inhibiting heat production and promoting heat loss. tsinghua.edu.cn Studies involving the microinjection of PGD2 directly into the preoptic area have demonstrated a resultant drop in core body temperature. nih.gov

Olfactory Function

This compound is also involved in modulating the processing of olfactory information. hmdb.canih.gov The olfactory bulb, the first site of olfactory signal processing in the brain, shows high concentrations of PGD2 and the enzymes responsible for its synthesis. nih.gov Specifically, the mitral cell layer of the olfactory bulb is enriched with PGD2-binding proteins. nih.gov

Electrophysiological studies have revealed that PGD2 modulates the responses of mitral cells to odor stimuli. nih.gov It appears to exert this influence by suppressing inhibitory synaptic inputs from granule cells to mitral cells. nih.gov The administration of PGD2 has been shown to enhance and prolong the firing of mitral cells in response to certain olfactory stimuli. nih.gov This suggests that PGD2 acts as a neuromodulator within the olfactory bulb, fine-tuning the output signals sent to higher olfactory cortices.

Hormone Release Regulation

This compound influences the secretion of hormones from the pituitary gland, a central component of the endocrine system. hmdb.caelsevier.es Its regulatory actions can be both inhibitory and stimulatory depending on the specific hormonal axis.

Research has shown that PGD2 can inhibit the release of adrenocorticotropic hormone (ACTH). nih.gov Specifically, PGD2 was found to significantly inhibit corticotropin-releasing hormone (CRF)-induced ACTH secretion from rat anterior pituitary cells in culture. nih.gov This suggests a role for PGD2 in modulating the body's stress response at the level of the pituitary gland. nih.gov

Conversely, PGD2 has a direct stimulatory effect on the release of luteinizing hormone (LH). bioscientifica.com Studies using a superfusion system of the pituitary gland demonstrated that PGD2 caused a significant increase in LH release. bioscientifica.com This effect was shown to be a direct action on the pituitary gland itself, rather than being mediated by stimulating the release of hypothalamic LH-releasing hormone (LHRH). bioscientifica.com

Reproductive System Physiology

This compound and its synthesizing enzymes are widely expressed in the male reproductive tract, including the testes, epididymides, and prostate, indicating its significant involvement in male reproductive functions. hmdb.cabioscientifica.combioscientifica.com

Male Reproductive Organ Development (Testis, Epididymis, Prostate)

This compound plays a crucial part in the embryonic development of the male reproductive system, particularly in the differentiation of the testes. wikipedia.orgbioscientifica.com This process is initiated by the SRY gene on the Y chromosome, which triggers the expression of the SOX9 transcription factor. PGD2 is a key signaling molecule that helps to establish and maintain high levels of SOX9, which is essential for Sertoli cell differentiation and the subsequent formation of testicular cords. wikipedia.orgbiologists.com

PGD2 forms a feedforward loop with SOX9; SOX9 directly activates the promoter of the gene for L-PGDS, the enzyme that produces PGD2. bioscientifica.combiologists.com The resulting PGD2 then further stimulates SOX9 expression and promotes its translocation into the nucleus, thereby amplifying the male developmental signal. bioscientifica.combiologists.com This PGD2-SOX9 amplification loop operates independently of another key testicular differentiation factor, FGF9, providing a robust mechanism to ensure commitment to the male pathway. biologists.com

Beyond Sertoli cell differentiation, PGD2 signaling is also vital for the proper differentiation of male fetal germ cells. bioscientifica.combiologists.com PGD2, acting through its DP2 receptor, influences germ cells to enter mitotic arrest, a critical step in spermatogenesis, and upregulates the master male germ cell gene, Nanos2. nih.govcnrs.fr This action helps to prevent the germ cells from entering meiosis, which is characteristic of female development. biologists.comnih.gov

In the postnatal and adult male, PGD2 synthase is highly concentrated in the epididymis, particularly the caput region, where sperm maturation occurs. oup.comnih.gov Studies in sheep have shown that while the messenger RNA (mRNA) for PGD2 synthase is present early in development, its translation into protein in the epididymis is a regulated process that occurs later, around puberty. oup.comnih.govoup.com This suggests a role for PGD2 in creating the specific luminal environment required for sperm maturation. nih.gov Expression of L-PGDS is also noted in the prostate, further supporting a broad role for PGD2 in male reproductive physiology. bioscientifica.com

Table 2: Role of PGD2 in Male Reproductive Development

Developmental Process Organ Key Function of PGD2 Mediating Receptors/Enzymes
Sertoli Cell Differentiation Testis Amplifies and maintains SOX9 expression and nuclear localization. L-PGDS, DP1
Germ Cell Differentiation Testis Promotes mitotic arrest and upregulates Nanos2. H-PGDS, L-PGDS, DP2
Sperm Maturation Epididymis Contributes to the luminal fluid composition. L-PGDS

| General Function | Prostate | PGD2 is produced, role under investigation. | L-PGDS |

Table 3: Compound and PubChem CID

Compound Name PubChem CID
This compound 448457
Lipocalin-type prostaglandin D synthase (L-PGDS/PTGDS) Not applicable (Protein)
Hematopoietic prostaglandin D synthase (H-PGDS/PTGDS2) Not applicable (Protein)
This compound receptor 1 (DP1/PTGDR) Not applicable (Protein)

Vasodilation and Vasoconstriction

Gastrointestinal System Function

This compound (PGD2) plays a multifaceted and sometimes contradictory role in the gastrointestinal (GI) system, influencing everything from mucus secretion and motility to inflammation. nih.govresearchgate.net Its effects are largely dictated by which of its receptors, DP1 or the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), is activated. researchgate.netmdpi.com

In the context of intestinal barrier function, PGD2 signaling through the DP1 receptor appears to be protective. frontiersin.orgnih.gov Studies have shown that activation of the DP1 receptor can reduce intestinal permeability. frontiersin.orgnih.gov This is achieved not by altering the tightness of the junctions between epithelial cells, but by stimulating mucus secretion from goblet cells. frontiersin.orgnih.gov The secreted mucus forms a protective layer that reinforces the intestinal barrier. frontiersin.orgnih.gov This is supported by findings that a DP1 antagonist exacerbated food allergy symptoms in a mouse model, suggesting that endogenous PGD2 acting on DP1 helps to protect the gut barrier. frontiersin.orgnih.gov

The role of PGD2 in gastric acid secretion is less direct. While some prostaglandins (B1171923) like PGE2 have direct inhibitory effects on acid-producing parietal cells, studies in rats have shown that PGD2 administered into the central nervous system does not have a significant effect on gastric secretion. researchgate.netnih.gov However, in isolated gastric gland preparations, PGD2, along with PGE1 and PGE2, was found to potentiate histamine (B1213489) release when combined with other secretagogues like gastrin, suggesting a potential indirect role in modulating acid secretion. scite.ai

In inflammatory conditions of the gut, such as colitis, PGD2 exhibits a dual role. nih.govphysiology.org Early in the inflammatory process, PGD2, produced via the COX-2 enzyme, acts as an anti-inflammatory signal. physiology.org It helps to downregulate the infiltration of granulocytes into the colonic mucosa, likely through the DP receptor. physiology.org This suggests a protective function in the initial stages of inflammation. physiology.org However, the role of its other receptor, CRTH2, is more complex and appears to be pro-inflammatory in chronic conditions. aai.org In ulcerative colitis, for instance, while PGD2 itself is considered anti-inflammatory, increased numbers of CRTH2-positive cells are found in the inflamed colonic mucosa. aai.org Antagonizing the CRTH2 receptor improved colitis in animal models, whereas blocking the DP1 receptor worsened it, highlighting the opposing roles of these two receptors in intestinal inflammation. aai.org

Enteric glial cells, part of the nervous system within the gut, are a source of PGD2. nih.govresearchgate.net This suggests that PGD2 is a key signaling molecule in the communication between the nervous system, glial cells, and the intestinal epithelial cells, playing a crucial role in maintaining the integrity of the gut barrier. nih.govresearchgate.net

Research Findings on PGD2 in the Gastrointestinal System

Area of StudyKey FindingModel SystemReference(s)
Intestinal Permeability Pharmacological stimulation of the DP1 receptor reduces intestinal permeability by inducing mucus secretion from goblet cells.Mouse models (in vivo and ex vivo) frontiersin.orgnih.govresearchgate.net
Gastrointestinal Motility PGD2, released by mast cells, modulates smooth muscle function and can stimulate ileal motility.Canine model frontiersin.orgnih.gov
Gastric Acid Secretion Intracerebroventricular administration of PGD2 had no direct effect on gastric secretion.Rat model researchgate.netnih.gov
Gastric Acid Secretion PGD2 potentiated histamine release from isolated gastric glands in the presence of other secretagogues.Rabbit gastric glands scite.ai
Inflammatory Bowel Disease PGD2, via the COX-2 pathway, acts as an early anti-inflammatory signal in experimental colitis by reducing granulocyte infiltration.Rat model of colitis physiology.org
Inflammatory Bowel Disease In ulcerative colitis, the CRTH2 receptor contributes to inflammation, while the DP1 receptor has a protective role.Human patients and mouse model of colitis aai.org
Neuro-Glio-Epithelial Communication Enteric glial cells produce PGD2, which is involved in maintaining intestinal barrier homeostasis.Review of multiple studies nih.govresearchgate.net

Pathophysiological Roles of Prostaglandin D2 in Disease States

Allergic Diseases

PGD2 is a central mediator in the pathophysiology of allergic diseases. nih.gov Its release following allergen exposure triggers a cascade of events that contribute to the classic symptoms and underlying inflammation characteristic of these conditions. nih.gov

Bronchial Asthma Pathogenesis

In bronchial asthma, PGD2 is recognized as a pivotal mediator, contributing to airway hyperresponsiveness, mucus secretion, eosinophilic inflammation, and airway remodeling. kjim.org Levels of PGD2 and its metabolites are significantly elevated in the bronchoalveolar lavage fluid of asthmatic individuals, particularly after allergen exposure, and these levels often correlate with disease severity. mdpi.comelsevier.es

PGD2 is a potent bronchoconstrictor, contributing significantly to the airway hyperresponsiveness that defines asthma. elsevier.es When inhaled, PGD2 is approximately 10 times more potent than histamine (B1213489) in inducing bronchoconstriction in asthmatic subjects. mdpi.com This effect is primarily mediated through the activation of the thromboxane (B8750289) A2 (TP) receptor on airway smooth muscle cells, rather than its own DP1 or CRTH2 receptors. nih.govmdpi.com Activation of the CRTH2 receptor can also contribute to the contraction of airway smooth muscle. elsevier.es

PGD2 plays a role in the structural changes of the airways, known as airway remodeling, seen in chronic asthma. elsevier.es It can stimulate the proliferation of airway smooth muscle cells and fibroblasts, leading to a thickening of the airway walls. elsevier.esnih.gov Furthermore, PGD2 signaling through the CRTH2 receptor can lead to goblet cell hyperplasia and mucus hypersecretion, which contributes to airway obstruction. nih.govresearchgate.net The release of cytokines like IL-13 from cells activated by the PGD2-CRTH2 pathway is a key driver of this increased mucus production. nih.govnih.gov

A hallmark of allergic asthma is the infiltration of eosinophils into the airways, a process heavily influenced by PGD2. elsevier.es Acting as a potent chemoattractant via the CRTH2 receptor, PGD2 recruits eosinophils from the circulation into the lung tissue. elsevier.esresearchgate.net Beyond recruitment, PGD2 also promotes the activation and survival of eosinophils, prolonging their inflammatory actions within the airways. mdpi.com This PGD2-CRTH2 interaction is a critical driver of the persistent eosinophilic inflammation characteristic of many forms of asthma. frontiersin.org

Mast cells are the primary source of the large quantities of PGD2 released during an acute allergic response. nih.govrupress.org Upon allergen-induced cross-linking of IgE receptors, mast cells degranulate and rapidly synthesize PGD2. nih.govelsevier.es Th2 cells, the key orchestrators of the type 2 immune response, are both a source and a major target of PGD2. nih.govnih.gov PGD2, acting through the CRTH2 receptor, is a powerful chemoattractant for Th2 cells, drawing them to the site of allergic inflammation. aai.org This interaction creates a positive feedback loop: PGD2 promotes the recruitment and activation of Th2 cells, which in turn release cytokines like IL-4, IL-5, and IL-13 that amplify the allergic cascade and can further stimulate PGD2 production. rupress.orgnih.govaai.org

Eosinophilic Inflammation

Allergic Rhinitis and Conjunctivitis

The role of PGD2 extends to other common allergic conditions like allergic rhinitis and conjunctivitis, which share a common pathophysiology with allergic asthma. nih.govoftalmoloji.org In allergic rhinitis, PGD2 released in the nasal mucosa contributes to hallmark symptoms. europa.eu It induces vasodilation and increases vascular permeability, leading to nasal congestion, and its effects are considered to be more potent than those of histamine. mdpi.comeuropa.eu

In allergic conjunctivitis, elevated levels of PGD2 are found in the tear fluid of patients. nih.gov It is a key driver of the itching, redness (from vasodilation), and swelling (chemosis) of the conjunctiva. frontiersin.org PGD2 also facilitates the recruitment of eosinophils to the ocular surface, perpetuating the inflammatory cycle in the eye. frontiersin.org

Atopic Dermatitis and Chronic Allergic Skin Inflammation

In atopic dermatitis (AD), a chronic inflammatory skin disease, PGD2 plays a significant role in the underlying Th2-predominant inflammation. medicaljournals.se Mast cells, upon activation, are a primary source of PGD2 in the skin, contributing to the immediate-type reactions. medicaljournals.senih.gov However, PGD2 is also produced during the later stages of inflammation by other immune cells, including Th2 cells themselves. medicaljournals.se

The level of PGD2 has been found to increase in the skin during allergic responses, and its production is essential for the development of chronic allergic inflammation of the skin. medicaljournals.sefrontiersin.org PGD2 exerts its pro-inflammatory effects in AD primarily through the CRTH2 receptor. scispace.com This receptor is expressed on key effector cells of allergic inflammation, such as Th2 cells, eosinophils, and basophils. scispace.com Activation of CRTH2 by PGD2 promotes the chemotaxis of these cells, leading to their accumulation in the inflamed skin. medicaljournals.sescispace.com Furthermore, PGD2 can stimulate Th2 cells to produce more Th2-type cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, further amplifying the allergic inflammatory response. medicaljournals.se Studies in mouse models of AD have shown that the absence of the CRTH2 receptor leads to reduced infiltration of Th2 cells into the skin. scispace.com

Interestingly, PGD2 also exhibits a dual role, as signaling through its other receptor, DP1, on Langerhans cells has been shown to suppress the development of AD-like skin lesions in mice by inhibiting Langerhans cell migration and subsequent Th2 cell induction. scispace.com

FindingImplication in Atopic DermatitisSource(s)
Increased PGD2 production in skinContributes to the inflammatory environment. medicaljournals.sefrontiersin.org
PGD2 produced by mast cells and Th2 cellsInvolved in both early and late-phase allergic reactions. medicaljournals.se
PGD2 promotes chemotaxis of Th2 cells, eosinophils, and basophils via CRTH2Leads to infiltration of these inflammatory cells into the skin. medicaljournals.sescispace.com
PGD2 stimulates Th2 cytokine productionAmplifies the Th2-mediated inflammatory cascade. medicaljournals.se
PGD2-DP1 signaling on Langerhans cells has a regulatory roleSuggests a complex, dual function of PGD2 in skin inflammation. scispace.com

Anaphylactic Reactions and Venom Absorption

Studies in mice have demonstrated that mast cell-derived PGD2 plays a crucial role in limiting the systemic absorption of honey bee venom. nii.ac.jpresearchgate.net This protective effect is primarily mediated through the DP1 receptor. nii.ac.jp Activation of DP1 signaling by PGD2 appears to enhance vascular barrier function, thereby slowing the entry of venom components into the bloodstream. nii.ac.jpresearchgate.net In mast cell-deficient mice, the absence of PGD2 production leads to exacerbated hypothermia and increased mortality following venom injection, highlighting the importance of this pathway in host defense. nii.ac.jp By retaining the venom at the injection site, mast cell-derived PGD2 may also facilitate more effective detoxification and the development of an appropriate adaptive immune response. nii.ac.jp

Furthermore, PGD2 signaling through the CRTH2 receptor has been implicated in enhancing the production of venom-specific IgE, which can contribute to protection against lethal doses of venom in subsequent exposures. nii.ac.jp

Food Allergies

The incidence of food allergies, which are immediate hypersensitivity reactions to ingested food allergens, is on the rise. nih.gov PGD2 has emerged as a significant molecule in the pathophysiology of food allergies and as a potential biomarker for the disease. mdpi.comnih.gov

Upon ingestion of a food allergen in a sensitized individual, intestinal mast cells are activated and release PGD2. mdpi.comnih.gov Research has shown that the urinary level of a stable PGD2 metabolite, tetranor-PGDM, correlates with the severity of allergic symptoms and the degree of intestinal mast cell hyperplasia in mouse models of food allergy. nih.gov Importantly, elevated levels of urinary tetranor-PGDM have also been observed in human patients with food allergies compared to healthy individuals or patients with other allergic conditions like asthma or atopic dermatitis. nih.gov This suggests that urinary tetranor-PGDM could serve as a specific and sensitive diagnostic marker for food allergy. nih.gov

Beyond its role as a biomarker, PGD2 influences the intestinal barrier function, a critical factor in the development of food-induced anaphylaxis. u-tokyo.ac.jp Increased intestinal permeability allows food allergens to enter the bloodstream, triggering systemic reactions. u-tokyo.ac.jp PGD2, through its receptors, plays a complex role in modulating this barrier. H-PGDS-derived PGD2 has been shown to inhibit an increase in intestinal permeability and subsequent oral anaphylaxis in mice. u-tokyo.ac.jp This effect appears to be mediated, at least in part, through the CRTH2 receptor, leading to an increase in goblet cell numbers and inhibition of IL-25 expression. u-tokyo.ac.jp Conversely, activation of the DP1 receptor has also been shown to reduce intestinal permeability, in this case by stimulating mucus secretion. frontiersin.org

Neurological Disorders

PGD2 is the most abundant prostaglandin (B15479496) in the brain and its levels increase significantly under pathological conditions. nih.govcuny.edu It is synthesized by L-PGDS in the leptomeninges, choroid plexus, and oligodendrocytes, and by H-PGDS in microglia. dovepress.comjneurosci.org PGD2's role in the central nervous system is complex, contributing to both neuroinflammation and potentially neuroprotection depending on the context and the receptors involved.

Neuroinflammation

Neuroinflammation is a common feature of many neurological diseases. jneurosci.org PGD2 is a key modulator of the neuroinflammatory process. nih.gov Activated microglia, the resident immune cells of the brain, are a significant source of PGD2 during neuroinflammation. jneurosci.org

Research using a mouse model of Krabbe's disease, a genetic demyelinating disorder, has shown that microglia-derived PGD2 acts on DP1 receptors expressed on astrocytes. jneurosci.org This interaction enhances astrogliosis, the reactive proliferation of astrocytes, and contributes to demyelination and oligodendroglial apoptosis. jneurosci.org Inhibition of H-PGDS, the enzyme responsible for PGD2 production in microglia, or the absence of the DP1 receptor, significantly suppressed these pathological features. jneurosci.org

Neurodegenerative Processes (e.g., Parkinson's Disease-like Pathology)

The role of PGD2 and its signaling pathways has been investigated in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

In the context of Parkinson's disease , which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, neuroinflammation is a key contributor to the pathology. nih.gov Studies in rat models have shown that direct injection of the PGD2 metabolite, PGJ2, into the substantia nigra can induce a progressive Parkinsonian-like pathology, including the loss of dopaminergic neurons, activation of microglia and astrocytes, and motor deficits. nih.gov In these models, the levels of COX-2 and L-PGDS were found to increase in dopaminergic neurons. nih.gov The DP2 receptor was detected on dopaminergic neurons but not significantly on microglia, suggesting that PGD2/PGJ2 may exert direct neurotoxic effects on these neurons. nih.govresearchgate.net Interestingly, treatment with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a COX inhibitor, prevented most of the PGJ2-induced pathology, suggesting a detrimental feedback loop between PGJ2 and COX-2. nih.gov Conversely, some research suggests a potential protective role for PGD2 signaling, where astrocyte-derived PGD2 activates DP2 receptors on microglia to induce the expression of the anti-inflammatory enzyme heme oxygenase-1. mdpi.com

In Alzheimer's disease , PGD2 levels are also elevated in the brain. frontiersin.org The PGD2 synthase H-PGDS and the DP1 receptor are upregulated in microglia and astrocytes associated with senile plaques. frontiersin.org While the DP1 receptor has been shown to be protective against ischemia-reperfusion injury in the brain, its role and that of PGD2 in the chronic neuroinflammation of AD is still being elucidated. nih.govcuny.edu

FindingImplication in Neurological DisordersSource(s)
PGD2 is the most abundant prostaglandin in the brainPlays a significant role in CNS physiology and pathology. nih.govcuny.edu
Microglia-derived PGD2 enhances astrogliosis and demyelination via DP1Contributes to pathology in certain neuroinflammatory conditions. jneurosci.org
PGJ2, a PGD2 metabolite, can induce Parkinson's-like pathologySuggests a role for this pathway in dopaminergic neurodegeneration. nih.gov
DP2 receptors are present on dopaminergic neuronsPGD2/PGJ2 may have direct neurotoxic effects. nih.govresearchgate.net
PGD2 signaling can also have anti-inflammatory effects (e.g., via 15d-PGJ2 or astrocyte-microglia crosstalk)Highlights the dual and complex nature of PGD2's role in the brain. nih.govmdpi.com

Inflammatory Bowel Diseases (e.g., Crohn's Disease)

Inflammatory bowel diseases (IBD), such as Crohn's disease (CD) and ulcerative colitis (UC), are chronic inflammatory disorders of the gastrointestinal tract. The role of PGD2 in IBD is complex and somewhat debated, with evidence suggesting both pro- and anti-inflammatory functions. nih.govresearchgate.net

In Crohn's disease , studies have shown an activation of the PGD2 metabolic pathway. nih.govresearchgate.net The expression of COX-2 and L-PGDS, and consequently the levels of PGD2, are significantly higher in the inflamed colonic mucosa of patients with active CD compared to healthy controls. nih.govresearchgate.net The enteric nervous system, including enteric glial cells and neurons, has been identified as a source of this PGD2 production in response to inflammatory stimuli. nih.govresearchgate.net However, the expression of the PGD2 receptor DP2 was found to be reduced in the inflamed mucosa of patients with active CD. nih.gov In contrast, the expression of peroxisome proliferator-activated receptor gamma (PPARG), a nuclear receptor activated by the PGD2 metabolite 15d-PGJ2 which typically mediates anti-inflammatory effects, is also reduced in active CD. nih.gov This downregulation of both DP2 and PPARG suggests a complex dysregulation of PGD2 signaling in the disease.

In experimental models of colitis, PGD2 has demonstrated protective effects. researchgate.netphysiology.org The synthesis of PGD2 increases rapidly following the induction of colitis, and this appears to be an early anti-inflammatory signal. physiology.org Administration of PGD2 or a selective DP1 receptor agonist was shown to reduce granulocyte infiltration into the colonic mucosa. researchgate.netphysiology.org This suggests that PGD2, acting through the DP1 receptor, plays a role in downregulating the acute inflammatory response in the colon. physiology.org Furthermore, activation of the DP1 receptor can stimulate the secretion of mucins, which are crucial for protecting the colonic mucosa and are involved in epithelial repair. nih.gov

The dual nature of PGD2 in intestinal inflammation likely depends on the differential expression of its receptors (DP1 and CRTH2/DP2) on various cell types, the stage of the disease (acute vs. chronic), and the specific inflammatory microenvironment. researchgate.net

Role of Enteric Nervous System in Prostaglandin D2 Production

The enteric nervous system (ENS), often referred to as the body's "second brain," plays a significant role in the production of this compound (PGD2), particularly in inflammatory conditions of the gut. nih.govnih.gov Research has identified the ENS as a key source of PGD2 in response to inflammatory stress, which in turn helps regulate intestinal epithelial barrier functions. nih.gov Studies focusing on Crohn's disease (CD), a type of inflammatory bowel disease, have highlighted the activation of the PGD2 metabolic pathway. nih.gov

In patients with active Crohn's disease, the inflamed colonic mucosa exhibits significantly higher messenger RNA (mRNA) expression of cyclooxygenase-2 (COX-2) and lipocalin-type PGD synthase (L-PGDS), leading to elevated levels of PGD2 compared to healthy tissue. nih.govnih.gov L-PGDS, a key enzyme in PGD2 synthesis, is expressed in the neurons of both the myenteric and submucosal plexi of the human intestine. nih.govnih.gov This expression has also been confirmed in rat ENS primary culture models. nih.govresearchgate.net

Further investigations have revealed that both major components of the ENS—enteric neurons and enteric glial cells (EGCs)—are capable of producing PGD2. nih.govresearchgate.net When stimulated with inflammatory agents like lipopolysaccharide (LPS), primary cultures of the ENS show a significant increase in PGD2 levels. nih.govnih.govresearchgate.net This production can be halted by a specific L-PGDS inhibitor, confirming the enzymatic pathway. nih.govresearchgate.net Neuro-glial coculture models have demonstrated that both isolated neurons and glial cells can independently produce PGD2 under proinflammatory conditions. nih.gov This suggests that enteric neurons and glial cells form a functional unit that reacts to inflammation by synthesizing PGD2. nih.govnih.gov This interplay is a crucial aspect of the neuro-glio-epithelial unit, which maintains gut barrier integrity. researchgate.net

Research Findings on ENS and PGD2 Production

ConditionKey FindingCell Types InvolvedEnzymes ImplicatedReference
Crohn's Disease (Active)Increased mRNA expression of COX-2 and L-PGDS, and higher PGD2 levels in inflamed colonic mucosa.Enteric Neurons, Enteric Glial CellsCOX-2, L-PGDS nih.govnih.gov
Inflammatory Conditions (in vitro)LPS treatment of ENS primary cultures and neuro-glial cocultures significantly increases PGD2 production.Enteric Neurons, Enteric Glial CellsL-PGDS nih.govfrontiersin.org
Human IntestineL-PGDS is expressed in neurons of the myenteric and submucosal plexi.Enteric NeuronsL-PGDS nih.govnih.gov

Fibrotic Conditions

Epithelial-to-Mesenchymal Transition (EMT) Modulation

This compound has a complex and sometimes contradictory role in modulating the epithelial-to-mesenchymal transition (EMT), a critical process in organ fibrosis where epithelial cells acquire characteristics of mesenchymal cells (fibroblasts). physiology.orgmdpi.com

In certain contexts, PGD2 acts as a potent inhibitor of EMT. physiology.orgphysiology.org Studies using Madin-Darby canine kidney (MDCK) cells, a model for renal epithelium, have shown that transforming growth factor-beta 1 (TGF-β1), a primary inducer of EMT, causes cells to lose their epithelial shape and markers like E-cadherin, while gaining mesenchymal markers such as α-smooth muscle actin (α-SMA). physiology.orgnih.gov Treatment with PGD2 can prevent these changes, preserving the epithelial morphology, restoring E-cadherin expression, and blocking α-SMA activation. physiology.orgphysiology.orgnih.gov This anti-fibrotic effect is partly attributed to PGD2's antioxidant properties, as it has been shown to completely abolish the increase in reactive oxygen species induced by TGF-β1. physiology.orgnih.gov Interestingly, this inhibition of EMT by PGD2 appears to be independent of its classical receptors, DP1 and DP2. physiology.orgnih.gov

Conversely, other studies report a pro-fibrotic role for PGD2 by inducing EMT. In A549 lung cancer cells, PGD2 stimulation caused the cells to change from an epithelial to a mesenchymal-like morphology, with decreased E-cadherin and increased expression of mesenchymal markers like vimentin. mdpi.comcellphysiolbiochem.com This effect was found to be dependent on the upregulation of TGF-β1, suggesting PGD2 acts upstream of this key fibrotic mediator in this cell type. mdpi.comcellphysiolbiochem.com The PGD2-induced EMT in these lung cancer cells appears to be mediated through its DP2 receptor. cellphysiolbiochem.com Similarly, the PGD2/PTGDR2 signaling pathway has been found to inhibit EMT in the context of pulmonary fibrosis, adding another layer of complexity to its role. nih.gov

This dual role suggests that the effect of PGD2 on EMT is highly context-dependent, likely varying based on the specific organ, cell type, and the surrounding pathological microenvironment. researchgate.net

Hair Follicle Biology and Androgenic Alopecia

This compound is a significant inhibitory regulator of hair growth and is strongly implicated in the pathogenesis of androgenetic alopecia (AGA), or male pattern baldness. nih.govnih.govhairguard.com Research has consistently shown that PGD2 levels are elevated in the bald scalp of men with AGA compared to haired areas. nih.govnih.govkjpp.net The enzyme responsible for its synthesis, this compound synthase (PTGDS), is also found at higher levels in bald scalp tissue. nih.govmdpi.com

The primary mechanism by which PGD2 inhibits hair growth is by promoting the transition of the hair follicle from the anagen (growth) phase to the catagen (regression) phase, effectively shortening the growth period and leading to the miniaturization of hair follicles—a key feature of AGA. nih.govmdpi.commdpi.com In mouse models, PGD2 levels naturally increase just before the hair follicle enters the catagen phase. nih.govnih.gov Topical application of PGD2 to mouse skin and treatment of explanted human hair follicles with PGD2 both result in inhibited hair growth. nih.gov

The inhibitory effects of PGD2 on the hair follicle are mediated primarily through its G protein-coupled receptor 44 (GPR44), also known as the DP2 receptor. nih.govnih.govmdpi.com Studies in mice have shown that the hair growth inhibition by PGD2 requires a functional GPR44 receptor. nih.gov The connection between androgens and PGD2 is also critical, as androgens can stimulate PTGDS, thereby increasing PGD2 production. kjpp.netmdpi.commdpi.com This cascade provides a potential mechanism linking testosterone (B1683101) to hair loss in AGA. nih.gov Furthermore, PGD2 signaling may also contribute to the sebaceous gland hyperplasia often seen in AGA. nih.gov

Summary of PGD2's Role in Androgenic Alopecia

AspectObservationMechanismReceptor InvolvedReference
PGD2 LevelsElevated PGD2 and PTGDS synthase in bald scalp of men with AGA.Increased local production of PGD2.N/A nih.govnih.govkjpp.net
Hair CycleInhibits hair growth and promotes the catagen (regression) phase.Shortens the anagen phase, leading to follicular miniaturization.GPR44 (DP2) nih.govmdpi.com
Androgen LinkAndrogens stimulate PTGDS, the enzyme that produces PGD2.Provides a pathway linking testosterone to PGD2-mediated hair growth inhibition.N/A kjpp.netmdpi.com
Cellular EffectInhibits hair lengthening in explanted human hair follicles.Direct action on hair follicle cells.GPR44 (DP2) nih.gov

Pain Perception

This compound plays a complex and often biphasic role in nociception, or the perception of pain. selfhacked.comhmdb.canih.gov It is produced in the central nervous system (CNS), where it is the most abundant prostaglandin, and is involved in regulating fundamental processes including pain. hmdb.canih.govbiorxiv.orgmastattack.org

Research indicates that PGD2 can have both pro-nociceptive (pain-promoting) and anti-nociceptive (pain-reducing) effects, depending on the dosage and circumstances. nih.gov Intracisternal administration in mice showed that low doses of PGD2 increased sensitivity to painful stimuli, demonstrating a hyperalgesic effect. nih.gov Conversely, higher doses induced hypoalgesia (reduced pain sensitivity). nih.gov

In the context of neuropathic pain, such as that induced by chemotherapy, PGD2 signaling appears to be primarily pro-nociceptive. researchgate.net In a rat model of cisplatin-induced neuropathic pain, levels of L-PGDS (but not H-PGDS) were significantly increased in the spinal cord, leading to enhanced PGD2 signaling. researchgate.net This increased signaling contributes to mechanical allodynia (pain from a non-painful stimulus), and the effect is mediated through the DP2 receptor. researchgate.net Blockade of the DP2 receptor, but not the DP1 receptor, was shown to alleviate this type of pain. researchgate.net PGD2 produced by microglia in the spine following peripheral nerve injury has also been implicated in nerve pain. mastattack.org

Studies have also noted sex differences in PGD2 signaling related to pain. biorxiv.org The enzyme that synthesizes PGD2, Ptgds, was found to be expressed at higher levels in the dorsal root ganglia of female mice, along with higher concentrations of PGD2 itself. biorxiv.org This suggests that baseline prostaglandin signaling differs between sexes, which may contribute to differences in pain perception and analgesic response. biorxiv.org

Cancer Pathogenesis (e.g., Testicular Cancer)

The role of this compound in cancer pathogenesis is multifaceted, with a significant body of evidence suggesting it often functions as a tumor suppressor. nih.govnih.govresearchgate.netsemanticscholar.org The PGD2/PTGDR2 signaling pathway has been shown to inhibit cancer cell survival, proliferation, and migration in various tumor types. nih.govsemanticscholar.org Reduced expression of PGD2 has been linked to a poor prognosis in several cancers, including gastric, breast, and ovarian cancer. nih.govsemanticscholar.orgspandidos-publications.com

In ovarian cancer, PGD2 has been shown to inhibit cancer cell growth both in vitro and in vivo in a dose-dependent manner, leading to extended survival in mouse models. spandidos-publications.com Similarly, in gastric cancer cell lines, PGD2 can inhibit cell growth, migration, and invasion, and promote apoptosis. nih.govfrontiersin.org It achieves some of these effects by inhibiting the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis. nih.gov Furthermore, PGD2 can alter the tumor microenvironment by promoting the secretion of certain chemokines and cytokines, thereby inhibiting tumor progression. nih.govresearchgate.net

In the context of testicular cancer, PGD2 signaling is hypothesized to be a key regulator. bioscientifica.combioscientifica.comnih.gov While cyclooxygenases are highly expressed in testicular cancer and act to induce tumor growth, PGD2 signaling may have an opposing, suppressive role. bioscientifica.com For instance, in some cancer cell models, PGD2 has been shown to inhibit migration and invasion through a PGD2-cAMP-SOX9 signaling pathway. researchgate.net Given that PGD2 is involved in the normal differentiation of Sertoli and germ cells in the testis, alterations in its signaling pathway could contribute to testicular diseases, including cancer. bioscientifica.combioscientifica.comresearchgate.net

Pharmacological Modulation of Prostaglandin D2 Pathways for Therapeutic Intervention

Targeting Prostaglandin (B15479496) D2 Receptors

Modulating the interaction between PGD2 and its receptors, DP1 and DP2, is a primary strategy for therapeutic intervention. patsnap.com These receptors often have distinct, and sometimes opposing, functions, making selective agonists and antagonists valuable tools for dissecting their roles and for developing targeted therapies. nih.gov

The DP1 receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which mediates effects such as vasodilation and inhibition of platelet aggregation. nih.govnih.gov

DP1 Receptor Agonists: Selective agonists for the DP1 receptor have been instrumental in elucidating its function. BW245C is a classic, potent, and selective DP1 agonist that has been widely used in research to study the receptor's role in various biological processes. cas.cncas.cnplos.org Other synthetic compounds, such as ZK 110841, also act as potent DP1 agonists. wikipedia.org Recent high-resolution structural studies of DP1 in complex with agonists like PGD2 and BW245C have provided a detailed blueprint for designing novel agonists with improved selectivity and efficacy. cas.cncas.cn

DP1 Receptor Antagonists: The development of DP1 receptor antagonists has been a major focus for treating conditions where DP1-mediated signaling is detrimental.

Laropiprant (MK-0524): This is a well-known selective DP1 receptor antagonist. scbt.com It gained attention for its ability to reduce the flushing side effect associated with niacin treatment, an effect mediated by PGD2 acting on DP1 receptors in the skin. nih.gov Interestingly, Laropiprant has also been shown to act as an inverse agonist, reducing the basal signaling activity of the DP1 receptor. plos.org

Asapiprant (S-555739): Another selective DP1 antagonist used in research to block receptor activity. wikipedia.org

BWA868C: This compound is a selective DP1 antagonist that has been used to demonstrate that PGD2-mediated vasorelaxation is a DP1-mediated effect. nih.gov

S-5751: A DP1 antagonist that was shown in preclinical studies to reduce allergen-induced airway inflammation in guinea pigs. nih.govplos.org

Research with these antagonists suggests that blocking the DP1 receptor could be beneficial in allergic rhinitis and certain inflammatory conditions. nih.govnih.gov However, the role of DP1 is complex, as some studies suggest that DP1 signaling can also have anti-inflammatory effects, highlighting the need for context-specific therapeutic strategies. plos.org

CompoundModulator TypeKey Research FindingReference
BW245CAgonistPotent and selective DP1 agonist used to characterize receptor function. cas.cncas.cnplos.org
Laropiprant (MK-0524)Antagonist / Inverse AgonistReduces niacin-induced flushing by blocking DP1 activation. nih.govplos.org
Asapiprant (S-555739)AntagonistSelective DP1 receptor antagonist. wikipedia.org
BWA868CAntagonistUsed to confirm DP1 mediation of PGD2-induced vasodilation. nih.gov

The DP2 receptor, also known as CRTH2, is a key player in allergic diseases. It is primarily expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. nih.govresearchgate.net Unlike DP1, the DP2 receptor is coupled to Gαi protein, and its activation inhibits cAMP production and increases intracellular calcium, leading to chemotaxis and activation of these inflammatory cells. nih.govnih.gov

DP2/CRTH2 Receptor Agonists: While therapeutic efforts focus on antagonism, selective agonists are crucial for research. The non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) was discovered to be a potent and selective DP2 agonist, and it served as a template for the development of early antagonists. nih.gov Metabolites of PGD2, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), also act as potent agonists at the DP2 receptor, contributing to the activation of immune cells like ILC2s. nih.govresearchgate.net

DP2/CRTH2 Receptor Antagonists: Antagonizing the DP2 receptor is a major therapeutic strategy for type 2 inflammatory diseases like asthma. frontiersin.org

Fevipiprant (B1672611) (QAW039): A potent and selective oral DP2 antagonist that has been extensively studied in clinical trials for asthma. nih.goversnet.org Studies have shown it can improve lung function in some patient populations and may promote bronchial epithelial integrity. ersnet.orgersnet.org

Timapiprant (OC000459): This potent and highly selective oral DP2 antagonist has shown benefits in studies on allergic rhinitis and asthma, particularly in patients with eosinophilic inflammation. nih.govlife-science-alliance.org It has also been investigated for its potential to mitigate pathology in a rat model of Alzheimer's disease. life-science-alliance.org

Setipiprant: A DP2 receptor antagonist investigated for its potential to mitigate pro-inflammatory responses. scbt.com

AZD1981 and BI 671800: These are other selective DP2 antagonists that have been evaluated in clinical studies for allergic conditions, showing an ability to reduce nasal and ocular symptoms in response to allergen exposure. nih.gov

These antagonists work by blocking PGD2-mediated recruitment and activation of eosinophils and other key immune cells, thereby reducing the inflammatory cascade central to allergic diseases. frontiersin.org

CompoundModulator TypeKey Research FindingReference
IndomethacinAgonistSelective agonist that served as a pharmacophore for antagonist development. nih.gov
Fevipiprant (QAW039)AntagonistImproves lung function in allergic asthma and may promote epithelial repair. ersnet.orgersnet.org
Timapiprant (OC000459)AntagonistReduces symptoms in allergic rhinitis and eosinophilic asthma. nih.govlife-science-alliance.org
SetipiprantAntagonistInhibits the DP2 receptor to mitigate pro-inflammatory responses. scbt.com
AZD1981AntagonistEvaluated in clinical trials for asthma and allergic rhinitis. nih.gov

Given the complex and sometimes cooperative roles of PGD2 receptors, compounds that modulate more than one receptor have been developed.

Vidupiprant: This compound is a receptor antagonist for both DP1 and DP2 receptors. wikipedia.org

Ramatroban (B1678793): Initially developed as a thromboxane (B8750289) receptor (TP) antagonist, ramatroban was also found to be a potent DP2 antagonist. scbt.comnih.gov This dual activity is leveraged in its use for treating allergic rhinitis in Japan. portlandpress.com

AMG853: A selective dual antagonist of DP1 and DP2 receptors. portlandpress.com However, despite its dual mechanism, it failed to demonstrate significant efficacy in improving asthma symptoms or lung function in clinical trials. portlandpress.com

The rationale for dual modulators is to provide a more comprehensive blockade of PGD2's diverse effects. However, clinical results have been mixed, suggesting that the interplay between these receptors is complex and that targeting them simultaneously may not always yield superior therapeutic outcomes, potentially due to blocking beneficial effects of one receptor while inhibiting the detrimental effects of another. portlandpress.comresearchgate.net

DP2/CRTH2 Receptor Agonists and Antagonists

Inhibition of Prostaglandin D2 Biosynthesis

An alternative approach to modulating PGD2 signaling is to inhibit its production directly. PGD2 is synthesized from its precursor, PGH2, by two distinct enzymes: hematopoietic PGD synthase (H-PGDS) and lipocalin-type PGD synthase (L-PGDS). scbt.comjst.go.jp

Hematopoietic PGD synthase (H-PGDS) is the key enzyme for PGD2 production in immune and inflammatory cells, such as mast cells. scbt.comcaymanchem.com Inhibiting this enzyme is an attractive strategy for preventing the surge of PGD2 during an allergic reaction. nih.gov

TFC-007 and HQL-79: These are selective H-PGDS inhibitors that have been shown to reduce PGD2 production. nih.govjaxa.jpacs.org HQL-79 demonstrated an ability to alleviate myonecrosis pathology in a mouse model of Duchenne muscular dystrophy (DMD). jaxa.jp

PROTACs (Proteolysis-Targeting Chimeras): A novel approach involves the development of molecules that induce the degradation of the H-PGDS enzyme. PROTAC(H-PGDS)-1, which links the H-PGDS ligand TFC-007 to an E3 ligase ligand, effectively degrades the H-PGDS protein and provides sustained suppression of PGD2 production. nih.govacs.org

A key research finding is that inhibiting H-PGDS in human mast cells effectively blocks PGD2 formation. However, this can lead to the metabolic shunting of the PGH2 precursor toward other pathways, such as the synthesis of thromboxane A2 (TXA2). nih.govmetabolomics.se This highlights a potential complexity in targeting biosynthesis pathways.

Lipocalin-type PGD synthase (L-PGDS) is the primary enzyme for PGD2 synthesis in the central nervous system, heart, and male genital organs, and it also functions as a transporter for small lipophilic molecules. life-science-alliance.orgjst.go.jpresearchgate.net

AT56: This is a known L-PGDS inhibitor. jst.go.jp Research using AT56 has shown that inhibiting L-PGDS can repress glucocorticoid-induced leptin production in adipocytes. jst.go.jp

The role of L-PGDS is multifaceted. In the brain, it is involved in sleep regulation. life-science-alliance.org In adipose tissue, L-PGDS-produced PGD2 appears to promote weight gain and insulin (B600854) resistance under high-fat diet conditions, suggesting that L-PGDS inhibitors could be useful for treating obesity and related metabolic disorders. jst.go.jp Furthermore, L-PGDS has been implicated in Alzheimer's disease, where it can bind to amyloid-β peptides and inhibit their aggregation. researchgate.netbiorxiv.org This suggests that modulating L-PGDS activity could have therapeutic potential beyond inflammation.

Non-Selective Cyclooxygenase Inhibitors (NSAIDs) and this compound Production

This compound (PGD2) synthesis is initiated by the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes, which produce the intermediate prostaglandin H2 (PGH2). semanticscholar.org Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of drugs that inhibit COX enzymes, thereby blocking the production of all prostaglandins (B1171923), including PGD2. whiterose.ac.ukrsc.org

The two primary isoforms of the COX enzyme, COX-1 and COX-2, can both contribute to the generation of PGH2, the precursor to PGD2. COX-1 is typically expressed constitutively in many tissues, while COX-2 is often inducible during inflammatory responses. whiterose.ac.uk However, the specific isoform responsible for PGD2 production can vary significantly depending on the cell type and physiological context.

Mast Cells: In human lung mast cells, a primary source of PGD2 in allergic inflammation, PGD2 generation is catalyzed almost exclusively by COX-1. whiterose.ac.uk Studies on these cells showed that non-selective NSAIDs such as ibuprofen, diclofenac, naproxen, and indomethacin effectively eliminated stimulated PGD2 production. whiterose.ac.uk

Inflammatory Models: In contrast, in a rat model of experimental colitis, the observed increase in PGD2 synthesis was mediated by COX-2. physiology.org Treatment with the selective COX-2 inhibitor celecoxib (B62257) abolished this increase in PGD2, while the non-selective NSAID indomethacin caused an even greater suppression of its synthesis. physiology.org

This differential reliance on COX isoforms means that non-selective NSAIDs, by inhibiting both COX-1 and COX-2, effectively reduce PGD2 production across various biological systems. whiterose.ac.ukcsfarmacie.cz This broad action forms the basis of their anti-inflammatory effects but also highlights a lack of specificity, as they inhibit the synthesis of other prostaglandins that may have protective functions. nih.gov

Therapeutic Efficacy and Safety in Preclinical Models

Targeting the PGD2 pathway has shown therapeutic potential in a variety of preclinical disease models, ranging from allergic inflammation to neurodegenerative disorders and cancer.

In models of allergic disease, PGD2 receptor antagonists have demonstrated significant efficacy.

Allergic Rhinitis and Asthma: Antagonists of the PGD2 receptor 2 (DP2/CRTH2) have been shown to be effective in murine models of allergic rhinitis and pulmonary inflammation induced by house dust mites. nih.gov These antagonists can reduce the influx of eosinophils into the airways following allergen challenge. nih.gov In guinea pig models, PGD2 itself was shown to cause cough, an effect mediated through the PGD2 receptor 1 (DP1), suggesting DP1 antagonists could be beneficial for treating symptoms like cough in asthma. ersnet.org

Preclinical studies in neurodegenerative disease have also identified the PGD2 pathway as a promising target.

Alzheimer's Disease: In the TgF344-AD rat model of Alzheimer's disease, which exhibits progressive pathology, PGD2 levels were found to be significantly higher than prostaglandin E2 levels in the hippocampus. life-science-alliance.org Treatment of these rats with timapiprant, a selective DP2 antagonist, resulted in a significant mitigation of Alzheimer's-like pathology and cognitive deficits. life-science-alliance.orgbiorxiv.org

Parkinson's Disease: Research in a rat model of neuroinflammation suggests that DP2 receptor activation can lead to neurotoxicity. researchgate.net This has led to the proposal that DP2 receptor antagonists could potentially prevent the degeneration of dopaminergic neurons characteristic of Parkinson's disease. researchgate.net

The role of PGD2 signaling has also been explored in models of inflammation and cancer.

Colitis: In a rat model of trinitrobenzene sulfonic acid-induced colitis, administration of PGD2 or a DP1 receptor agonist (BW-245C) significantly reduced the infiltration of granulocytes into the colonic mucosa, demonstrating an anti-inflammatory effect. physiology.org

Cancer: The PGD2 pathway is often considered a tumor suppressor. aacrjournals.orgaacrjournals.org In a mouse tumor transplantation model, genetic deficiency of the DP1 receptor was shown to enhance angiogenesis and tumor growth. aacrjournals.org Conversely, treating mice with a DP1 receptor agonist attenuated the growth of melanoma. aacrjournals.org

Sepsis: In a mouse model of sepsis, PGD2 was found to modulate the expression of inflammatory receptors on myeloid cells, leading to improved survival and reduced inflammation. semanticscholar.org

These preclinical findings underscore the diverse therapeutic potential of modulating PGD2 signaling across a spectrum of diseases.

Clinical Translation and Investigational Drugs

The promising results from preclinical models have spurred the clinical development of several drugs targeting the PGD2 pathway, primarily focusing on DP2 (CRTH2) receptor antagonists for inflammatory conditions like asthma. However, the translation from preclinical efficacy to clinical success has been challenging.

Fevipiprant (QAW039) is a potent and selective oral DP2 antagonist. In Phase 2 clinical trials involving patients with severe, uncontrolled asthma, fevipiprant demonstrated anti-inflammatory effects, including reduced eosinophilic airway inflammation. nih.gov Despite these encouraging early results, subsequent large-scale Phase 3 clinical trials did not show statistically significant improvements in primary outcomes for patients with severe asthma. nih.gov

A number of other DP2 antagonists have also been evaluated in clinical trials, with mixed results.

Timapiprant (OC000459): This potent and highly selective DP2 antagonist was investigated for allergic inflammation. nih.govlife-science-alliance.org While effective in preclinical models, clinical trials in persistent asthma showed limited improvement in lung function and symptoms. nih.gov

AZD1981: This orally administered DP2 antagonist was trialed for asthma, but the studies did not confirm significant clinical efficacy in a general cohort of asthmatics. nih.gov A clinical trial investigating its effect on insulin secretion also failed to show a significant benefit. researchgate.net

BI 671800: Similar to other DP2 antagonists, this compound showed limited improvement in lung function and asthma symptoms in clinical trials. nih.gov

AMG 853: Clinical trials with this antagonist also did not confirm the broad efficacy hoped for in patients with asthma. nih.gov

The discrepancy between the clear efficacy in animal models and the often disappointing results in broad patient populations in clinical trials highlights the complexity of the PGD2 pathway's role in human disease. nih.gov These outcomes suggest that future clinical development may require better patient phenotyping to identify specific subgroups of patients who are most likely to benefit from PGD2 pathway modulation. nih.gov

Table of Investigational Drugs Targeting the PGD2 Pathway

Drug Name (Code)TargetTherapeutic Area InvestigatedClinical Finding Summary
Fevipiprant (QAW039)DP2 (CRTH2) AntagonistSevere AsthmaShowed anti-inflammatory effects in Phase 2 but failed to meet endpoints in Phase 3 trials. nih.gov
Timapiprant (OC000459)DP2 (CRTH2) AntagonistAllergic Inflammation, AsthmaShowed limited improvement in lung function and symptoms in persistent asthma trials. nih.gov
AZD1981 DP2 (CRTH2) AntagonistAsthma, DiabetesTrials did not confirm significant efficacy in asthma or for improving insulin secretion. nih.govresearchgate.net
BI 671800 DP2 (CRTH2) AntagonistAsthmaDemonstrated limited improvement in lung function and asthma symptoms in clinical trials. nih.gov
AMG 853 DP2 (CRTH2) AntagonistAsthmaClinical trials did not confirm broad efficacy in asthmatic patients. nih.gov

Advanced Research Methodologies and Models in Prostaglandin D2 Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to study the direct effects of PGD2 on specific cell types, unraveling the signaling cascades and functional responses it elicits.

Primary Cell Cultures (e.g., human lung mast cells, dendritic cells, neurons)

Primary cells, isolated directly from tissues, offer a physiologically relevant system to study PGD2.

Human Lung Mast Cells: As a primary source of PGD2, human lung mast cells are a critical model for studying its biosynthesis and release. whiterose.ac.uknih.govwhiterose.ac.ukresearchgate.net Studies using these cells have demonstrated that upon activation, such as with anti-IgE or stem cell factor, they predominantly release PGD2. whiterose.ac.uknih.gov Research has shown that cyclooxygenase-1 (COX-1) is the principal enzyme responsible for PGD2 generation in these cells. whiterose.ac.uknih.govwhiterose.ac.uk

Dendritic Cells (DCs): PGD2 has been shown to modulate the function of human monocyte-derived dendritic cells. aai.org It can inhibit the chemokine-driven migration of these cells through the DP1 receptor. aai.orgnih.gov Furthermore, PGD2 can alter the maturation of DCs induced by lipopolysaccharide (LPS) and allergens, leading to a Th2-polarized immune response. aai.org This is characterized by a reduction in the secretion of the Th1-promoting cytokine IL-12. aai.org

Neurons: Primary neuronal cultures have been instrumental in understanding the complex role of PGD2 in the nervous system. Studies using rat primary neuron-enriched cultures have shown that PGD2 can induce dose-dependent cell death. nih.govnih.gov This cytotoxic effect is not mediated by its classical DP1 or DP2 receptors but rather through its conversion to cyclopentenone prostaglandins (B1171923) (CyPGs) like PGJ2, Δ¹²-PGJ2, and 15-deoxy-Δ¹²,¹⁴-PGJ2. nih.govnih.gov These metabolites can induce apoptotic neuronal cell death. nih.govnih.gov Conversely, other studies suggest PGD2 can be a chemoattractant for preoptic progenitor cells. researchgate.net

Immortalized Cell Lines (e.g., THP-1, LAD2)

Immortalized cell lines offer a readily available and consistent source of cells for PGD2 research.

THP-1: The human monocytic leukemia cell line, THP-1, is a valuable model for studying the inflammatory effects of PGD2. In these cells, PGD2 has been shown to have a synergistic effect with TNF-alpha to increase the production of the chemokines MCP-1 and IL-8 via the DP1 receptor. kjim.org THP-1 cells are also used to investigate the metabolism of PGD2 and its glyceryl ester derivative (PGD2-G), with studies showing that the enzyme carboxylesterase 1 (CES1) plays a significant role in its hydrolysis. acs.org Furthermore, niacin has been found to induce both PGD2 and PGE2 generation in THP-1 macrophages in a dose-dependent manner. dovepress.com

LAD2: The human mast cell line, LAD2, serves as a model for studying PGD2 production and receptor expression in mast cells. metabolomics.senih.govplos.orgnih.gov Like primary mast cells, LAD2 cells release PGD2 upon activation. metabolomics.senih.gov Studies have shown that these cells express the DP2 (CRTH2) receptor intracellularly. plos.orgresearchgate.net

Organoid and Co-culture Systems

More complex in vitro systems are emerging to better recapitulate tissue architecture and cell-cell interactions.

Neuro-glial Co-culture Systems: To investigate the cellular sources of PGD2 within the enteric nervous system (ENS), neuro-glial co-culture models have been employed. d-nb.info These systems, where neurons are cultured above a layer of glial cells, have demonstrated that both enteric neurons and enteric glial cells are capable of producing PGD2, particularly under pro-inflammatory conditions induced by LPS. d-nb.info

In Vivo Animal Models

Animal models, particularly genetically modified mice, are indispensable for understanding the physiological and pathological roles of PGD2 in a whole-organism context.

Genetic Knockout Models (e.g., L-Pgds-/-, H-Pgds-/-, DP1-/-, DP2-/-)

Mice with targeted deletions of genes involved in the PGD2 pathway have provided profound insights into its function.

Knockout ModelKey Research FindingsReferences
L-Pgds-/-Mice lacking lipocalin-type PGD synthase (L-PGDS) exhibit increased glucose intolerance, accelerated atherosclerosis, and are prone to developing non-alcoholic fatty liver disease (NAFLD). researchgate.netnih.gov Disruption of L-PGDS has also been shown to protect neurons against hypoxia. nih.govnih.gov In the context of sleep, L-PGDS knockout mice do not show an inhibition of natural sleep after administration of a PGDS inhibitor, suggesting its role in producing somnogenic PGD2. frontiersin.org Furthermore, the absence of L-PGDS leads to altered lipid homeostasis and metabolism in Schwann cells, resulting in myelin abnormalities. biorxiv.org nih.govnih.govresearchgate.netnih.govfrontiersin.orgbiorxiv.org
H-Pgds-/-Hematopoietic PGD synthase (H-PGDS) deficient mice show accelerated tumor growth, suggesting a protective role for H-PGDS-derived PGD2 in suppressing tumor-induced inflammation and angiogenesis. semanticscholar.org These mice also exhibit increased fibrotic responses in the lung after bleomycin (B88199) administration, indicating a protective role for PGD2 in lung inflammation and fibrosis. plos.org In a model of intestinal allergic inflammation, mast cell-specific H-PGDS knockout mice showed an increased inflammatory response. nih.gov semanticscholar.orgplos.orgnih.gov
DP1-/-Mice lacking the DP1 receptor (Ptgdr-/-) have been instrumental in dissecting the role of this receptor in various pathologies. In a model of asthma, DP1 deficient mice showed decreased asthmatic responses. portlandpress.com In the context of hypertension, vascular smooth muscle cell-specific DP1 knockout mice exhibited increased vascular media thickening. ahajournals.org DP1 knockout mice were also protected against the formation of abdominal aortic aneurysms in a calcium chloride application model. portlandpress.com Furthermore, in a model of virus-induced encephalomyelitis, the absence of DP1 signaling on microglia led to a dysregulated immune response. pnas.orgasm.org In studies of ischemia-reperfusion injury, cardioprotection mediated by certain drugs was blunted in DP1 knockout mice. ahajournals.org The response of vagal nerves to PGD2 is nearly abolished in DP1 deficient mice, highlighting its role in sensory nerve activation. ersnet.org portlandpress.comahajournals.orgpnas.orgasm.orgahajournals.orgersnet.org
DP2-/-DP2 (CRTH2/Gpr44) knockout mice have been used to study the role of this receptor in inflammation. These mice exhibit decreased cutaneous inflammatory responses, with reduced infiltration of lymphocytes, eosinophils, and basophils. guidetopharmacology.org However, in an allergic airway inflammation model, DP2 knockout mice showed enhanced IL-5 production and eosinophil recruitment into the lung. jax.org Another study using DP2 knockout mice showed lower serum IgE levels and reduced IgE-mediated inflammatory responses in the skin. jax.org Monoclonal antibodies against mouse DP2 have been developed by immunizing DP2-null mutant mice. nih.govplos.org guidetopharmacology.orgjax.orgnih.govplos.org

Transgenic Models (e.g., hPGDS transgenic mice)

Overexpression of key enzymes in the PGD2 pathway provides a complementary approach to knockout models.

hPGDS Transgenic Mice: Mice overexpressing human hematopoietic PGD synthase (hPGDS) have been used to study the effects of elevated PGD2 levels. frontiersin.org In a model of dermatitis, these mice showed reduced vascular leakage in the early phase of inflammation but increased immune cell infiltration in the late phase, prolonging the inflammatory response. nih.gov In the context of intestinal tumors in ApcMin/+ mice, highly expressed transgenic HPGDS resulted in fewer tumors, suggesting a suppressive role. researchgate.net

Disease Induction Models (e.g., allergen-induced asthma, neuroinflammation models)

The study of prostaglandin (B15479496) D2 (PGD2) in disease relies heavily on animal models that replicate specific aspects of human pathology. These models are crucial for understanding the in vivo function of PGD2 and for evaluating potential therapeutic interventions targeting its pathway.

Allergen-Induced Asthma Models: Animal models of allergic asthma are instrumental in dissecting the role of PGD2 as a key mediator released by mast cells during an allergic response. wikipedia.orgersnet.org A common approach involves sensitizing animals, such as mice or guinea pigs, to an allergen like ovalbumin (OVA). elsevier.esaai.org Subsequent challenge with the same allergen induces an asthma-like phenotype characterized by airway inflammation, eosinophil and Th2 cell infiltration, and airway hyperresponsiveness. elsevier.esaai.org

In these models, researchers can investigate the effects of PGD2 directly. For instance, administering PGD2 to OVA-sensitized mice before allergen contact was shown to increase the Th2 response, including elevated cytokine production (IL-4, IL-5) and eosinophil infiltration in the bronchoalveolar lavage (BAL) fluid. elsevier.es Conversely, studies using mice with a genetic deletion of the PGD2 receptor (PTGDR) demonstrated an inhibition of the inflammatory response in the airway following allergen exposure. elsevier.es These models have been critical in establishing PGD2's role in recruiting inflammatory cells and mediating allergic airway inflammation. ersnet.orgavivasysbio.com Increased levels of PGD2 have been measured in the BAL fluid of asthmatic patients following allergen challenge, validating the clinical relevance of these models. ersnet.orgnih.gov

Neuroinflammation Models: PGD2 is the most abundant prostaglandin in the brain and its levels increase significantly under pathological conditions, implicating it in neuroinflammatory processes associated with neurodegenerative diseases. frontiersin.orgnih.govbiorxiv.org

Alzheimer's Disease (AD) Models: Transgenic animal models are frequently used to study the link between PGD2 and AD. The Tg-AD Fisher 344 rat model, which expresses human amyloid precursor protein (APPswe) and presenilin-1 (PS1ΔE9), develops age-dependent AD-like pathology, including plaques, tangles, and neuroinflammation. biorxiv.orgcuny.edu Studies using these rats and other models like the Tg2576 mouse have shown that the PGD2 synthase H-PGDS and the DP1 receptor are upregulated in microglia and astrocytes associated with senile plaques. frontiersin.orgnii.ac.jp This suggests PGD2 acts as a mediator of plaque-associated inflammation in the AD brain. frontiersin.org In hippocampal tissue from these models, PGD2 was found to be the most abundant prostanoid measured. biorxiv.org

Parkinson's Disease (PD) Models: To investigate the role of PGD2 metabolites like prostaglandin J2 (PGJ2) in PD, researchers have developed models involving direct microinfusion of PGJ2 into the substantia nigra of rats. nih.gov This model induces a progressive PD-like pathology, including the loss of dopaminergic neurons, activation of microglia and astrocytes, and motor deficits. nih.gov This approach allows for the specific examination of the downstream effects of the PGD2/J2 signaling pathway and has been used to show that anti-inflammatory drugs can prevent the induced pathology, suggesting a feedback mechanism involving cyclooxygenase-2 (COX-2). nih.gov

Analytical Techniques for Prostaglandin D2 and Metabolites

Accurate quantification of PGD2 and its rapidly formed metabolites is essential for understanding its biological role but is challenged by their low concentrations and inherent chemical instability. frontiersin.orgnih.gov Several sophisticated analytical methods have been developed to address these challenges.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the measurement of PGD2 and its isomers in biological samples due to its high sensitivity, specificity, and the relative simplicity of sample preparation. nih.govresearchgate.net This technique can effectively separate PGD2 from its structural isomer, PGE2, which is crucial for accurate quantification as they can have overlapping signals in other assays. nih.govresearchgate.net

LC-MS/MS methods have been developed and validated for a wide range of biological matrices, including:

Rat microdialysis samples researchgate.net

Cell culture supernatants from human lung epithelial cells and mouse macrophages nih.gov

Mouse ear edema models rsc.org

Plasma waters.com

These methods often employ deuterated internal standards, such as d4-PGD2, to control for the loss and degradation of the analyte during sample processing and analysis, ensuring quantitative accuracy. nih.govresearchgate.net The reported limits of detection are typically in the low picogram-per-milliliter range, for instance, 20 pg/mL, allowing for the quantification of these low-abundance lipids in biological fluids. nih.gov The combination of Ultra-Performance Liquid Chromatography (UPLC) with advanced tandem quadrupole mass spectrometers has further enhanced sensitivity, achieving up to a 400-fold increase in peak area compared to older systems. waters.com

ParameterFindingSample MatrixReference
Limit of Detection (LOD) 20 pg/mL for PGD2 and PGE2Cell culture supernatants, biological fluids nih.gov
Limit of Quantitation (LOQ) 50 pg/mL for PGD2Rat microdialysis samples researchgate.net
Chromatographic Separation Successful separation of PGD2 and PGE2 isomersRat microdialysis samples researchgate.net
Internal Standard Use of d4-PGD2 and d4-PGE2 for accuracyCell culture supernatants nih.gov
Precision Inter- and intra-day coefficients of variation < 5%Cell culture supernatants nih.gov
Sensitivity Improvement UPLC with Xevo TQ-S showed a 34-fold S/N increasePlasma waters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of PGD2 and other eicosanoids. mdpi.com This method typically requires chemical derivatization of the prostaglandins to increase their volatility and thermal stability for gas-phase analysis. mdpi.comresearchgate.net GC-MS provides detailed structural information based on the mass spectra generated from electron ionization, which is considered a "hard" ionization technique that produces extensive fragmentation. mdpi.comresearchgate.net

GC-MS has been instrumental in identifying PGD2 metabolites. For example, in studies using isolated perfused rat lungs, GC/MS was used to identify 13,14-dihydro-15-keto-PGD2 and 13,14-dihydro-15-keto-9α,11β-prostaglandin F2 as major metabolites of PGD2. nih.gov The technique is widely used for the quantification of a broad range of oxylipins, including various prostaglandins, in diverse biological tissues like brain and in cell culture media. mdpi.com The use of deuterated internal standards is also common in GC-MS to ensure accurate quantification. caymanchem.com

"Omics" Approaches

Transcriptomics and Gene Expression Profiling

Transcriptomic analyses, which study the complete set of RNA transcripts produced by an organism or cell population, have provided significant insights into the role of the PGD2 pathway in various diseases. By profiling gene expression, researchers can identify networks of genes that are regulated by PGD2 signaling and discover novel therapeutic targets.

In asthma research, transcriptomic analysis of type 2 innate lymphoid cells (ILC2s) isolated from patients with atopic asthma has been particularly revealing. When these cells were stimulated with PGD2 and its metabolites, differential gene expression analysis showed a significant upregulation of pro-inflammatory genes. plos.orgplos.org For instance, stimulation with the metabolite Δ12-PGJ2 resulted in 136 differentially expressed genes being upregulated. plos.org Common upregulated genes across different PGD2 metabolite stimulations included ARG2, SLC43A2, and LAYN. plos.org Conversely, when the PGD2 receptor DP2 was blocked with an antagonist, a downregulation of pro-inflammatory genes like DUSP4 and CD69 was observed. plos.org These gene expression changes were linked to pathways involved in cell migration and immune responses, underscoring the pro-inflammatory effects of PGD2 on ILC2s. plos.org


Proteomics

Proteomics, the large-scale study of proteins, has been instrumental in elucidating the protein networks that are modulated by or involved in the PGD2 pathway. These studies often aim to identify biomarkers, understand disease mechanisms, and uncover novel therapeutic targets.

A common proteomics workflow in PGD2 research involves the separation of complex protein mixtures, followed by mass spectrometry (MS) for protein identification and quantification. One classical technique is two-dimensional gel electrophoresis (2-DE), which separates proteins based on their isoelectric point and molecular weight. In a study on proliferative vitreoretinopathy (PVR), a complication of retinal detachment, researchers used 2-DE coupled with electrospray ionization mass spectrometry (ESI-MS) to analyze vitreous samples from patients. wikidata.org This proteomic analysis revealed that this compound synthase (PGD2S) was one of five significantly upregulated proteins in the vitreous fluid of PVR patients compared to controls with macular holes. wikidata.org Further validation by western blotting and immunohistochemistry in an experimental rabbit model of PVR confirmed the increased expression of PGD2S, suggesting its involvement in the pathophysiology of this disease. wikidata.org

In the context of oncology, proteomic profiling of cerebrospinal fluid (CSF) has been employed to discover biomarkers for pediatric medulloblastoma. Using 2-DE and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS, a study compared the CSF proteome of 33 children with medulloblastoma to 25 age-matched controls. nih.gov This analysis identified that levels of PGD2S were significantly decreased (a 6-fold reduction) in the CSF of medulloblastoma patients. nih.gov This finding was subsequently validated by ELISA, highlighting PGD2S as a potential biomarker for this type of brain tumor. nih.gov

Proteomic approaches have also been applied to identify urinary biomarkers for bladder cancer. In one study, urine samples from patients with primary transitional cell carcinoma of the bladder and healthy individuals were analyzed using reverse-phase nano-high performance liquid chromatography/electrospray ionization tandem mass spectrometry. wikipedia.orgcenmed.com This analysis identified this compound synthase (PTGDS) as a potential biomarker, noting that its absence in urine had a high specificity (100%) and sensitivity (81%) for bladder cancer. wikipedia.orgcenmed.com

More advanced quantitative proteomic techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ), have also been utilized. For instance, iTRAQ labeling combined with two-dimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to study protein expression changes in the vitreous of patients with rhegmatogenous retinal detachment (RRD). wikidata.org This study identified 150 differentially expressed proteins, providing a broader understanding of the molecular mechanisms at play in this condition, which is also linked to inflammatory processes involving prostaglandins. wikidata.org

These examples demonstrate the power of proteomics to identify specific proteins like PGD2S as key players in various pathological conditions, offering new avenues for diagnosis and therapeutic intervention.

Lipidomics

Lipidomics focuses on the global study of lipids in biological systems. Given that PGD2 is a lipid mediator, lipidomic approaches are central to understanding its production, metabolism, and interactions. These studies typically utilize advanced analytical techniques, primarily mass spectrometry-based methods, to identify and quantify a wide array of lipid molecules in biological samples.

A key technique in PGD2 lipidomics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of PGD2 and its isomers, such as prostaglandin E2 (PGE2), which can be challenging to distinguish due to their similar structures. fishersci.fi An improved LC-MS/MS method using a phenyl-hexyl stationary phase has been developed to achieve complete chromatographic separation of PGD2 and PGE2, allowing for their accurate quantification in cell culture supernatants. fishersci.fi For instance, this method revealed that the human lung alveolar cell line A549 predominantly produces PGE2, whereas the murine macrophage cell line RAW 264.7 produces PGD2 with only trace amounts of PGE2. fishersci.fi

Lipidomic studies have also been crucial in defining the role of PGD2 in different tissues and diseases. In a study of colorectal cancer, untargeted and targeted LC-MS/MS analyses of paired tumor and normal tissue samples revealed a significant imbalance in lipid mediators. nih.gov While derivatives of arachidonic acid were over-expressed in tumors, PGD2 and PGE2 levels were significantly decreased, suggesting a defective "lipid class switching" mechanism that normally helps resolve inflammation. nih.gov

In the context of neuroinflammation and neurodegenerative diseases, lipidomics has provided valuable insights. An analytical method using ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) was developed for the rapid identification and quantification of prostaglandins in cerebral tissues. guidetopharmacology.orgwikipedia.org This method, with a short chromatographic run time of 3 minutes, was applied to mouse brain tissue and found that PGD2 was present at a concentration of 6602 μg L-1, significantly higher than other prostaglandins like PGE2 (375 ng L-1). guidetopharmacology.orgwikipedia.org This highlights that PGD2 is a major prostanoid in the brain. lipidmaps.org

Further lipidomic profiling in a rat model of Alzheimer's disease showed that PGD2 is the most abundant prostanoid in the hippocampus, with levels at least 14.5-fold higher than those of PGE2. nih.gov This finding underscores the potential importance of the PGD2 signaling pathway in the pathology of Alzheimer's disease. nih.gov

The following table summarizes findings from a lipidomics study quantifying various prostanoids in the hippocampus of wild-type (WT) and transgenic Alzheimer's disease model (Tg-AD) rats.

ProstanoidMean Concentration (pg/mg wet tissue) in WT ratsMean Concentration (pg/mg wet tissue) in Tg-AD rats
This compound (PGD2)49.1 ± 4.1Not specified, but similar to WT
Thromboxane (B8750289) B2 (TxB2)17.0 ± 1.5Not specified, but similar to WT
Prostaglandin E2 (PGE2)3.4 ± 0.4Not specified, but similar to WT
Prostaglandin J2 (PGJ2)2.0 ± 0.2Not specified, but similar to WT
Data from a study on a rat model of Alzheimer's disease. nih.gov

These lipidomic studies provide critical quantitative data on the abundance and regulation of PGD2 and related lipid mediators, paving the way for a deeper understanding of their roles in health and disease.

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology offer powerful computational frameworks to integrate and analyze the large datasets generated by 'omics' technologies like proteomics and lipidomics. These approaches are essential for constructing comprehensive models of PGD2 signaling pathways and understanding their systemic effects.

In the study of lung adenocarcinoma (LUAD), bioinformatics approaches were used to analyze single-cell RNA sequencing data to infer the abundance and roles of various metabolites in the tumor microenvironment. uni.lu This analysis identified PGD2 as a key metabolite involved in intercellular communication. The study used computational methods to identify the primary cellular sources of PGD2 (fibroblasts, plasmacytoid dendritic cells, and mast cells, via the enzymes PTGDS and HPGDS) and its receiver cells (NK/T cells via the PTGDR receptor and endothelial cells via the SLCO2A1 transporter). uni.lu Furthermore, survival analysis using datasets from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) was performed to correlate the expression of PGD2 pathway genes with patient outcomes. uni.lu

Systems biology models can also be used to understand the broader network of interactions involving PGD2. For example, in asthma, PGD2 is a key mediator of type 2 inflammation. sigmaaldrich.com Bioinformatics tools are used to analyze gene expression data from patients to identify networks of genes and pathways that are co-regulated with PGD2 signaling components. Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states. In a study of type 2 innate lymphoid cells (ILC2s) from asthmatic patients, GSEA revealed that PGD2 and its metabolites induce distinct biological responses. nih.gov For instance, the metabolite Δ12-PGJ2 specifically enhanced "cell migration" and "cell motility" pathways, while PGD2 itself elevated pathways related to "chemokine production". nih.gov

These computational approaches allow researchers to move beyond the study of individual molecules to a more holistic understanding of how PGD2 signaling is integrated into complex biological processes. By constructing and analyzing these molecular networks, bioinformatics and systems biology provide valuable insights into the multifaceted roles of PGD2 in health and disease, and can help to identify novel points of therapeutic intervention.

Conclusion and Future Directions in Prostaglandin D2 Research

Unresolved Questions and Research Gaps

Despite decades of research, several critical gaps persist in our understanding of PGD2 biology. A primary area of uncertainty lies in the precise regulation of its synthesis and the functional consequences of its differential production by two distinct synthases, lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (H-PGDS). bioscientifica.comnih.gov The specific triggers and cellular contexts that favor the activity of one synthase over the other remain to be fully elucidated. Furthermore, while PGD2 is known to be the most abundant prostaglandin (B15479496) in the brain, its exact roles in various neuropathological conditions beyond sleep regulation are still being explored. cuny.edunih.govlife-science-alliance.org

Another significant research gap is the incomplete understanding of the functional dichotomy of its two main receptors, DP1 and DP2 (also known as CRTH2). ersnet.orgnih.gov These receptors are often co-expressed on the same cells yet can mediate opposing effects. nih.gov The molecular mechanisms that dictate the balance of signaling through these two receptors in different tissues and disease states are not well-defined. For instance, in the context of inflammation, PGD2 can exert both pro- and anti-inflammatory effects, and the switch between these opposing actions is a critical area for further investigation. nih.govplos.org

Key unresolved questions include:

What are the precise upstream regulatory mechanisms governing the expression and activity of L-PGDS and H-PGDS in different cell types and tissues?

How do the distinct signaling cascades initiated by DP1 and DP2 activation integrate to produce a final cellular response, and how is this integration modulated in pathological conditions?

What is the full spectrum of PGD2's roles in the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's? cuny.edunih.gov

How does the metabolic conversion of PGD2 to its J-series metabolites (e.g., 15d-PGJ2) influence its biological activity, and what is the physiological relevance of this conversion in vivo? bioscientifica.comnih.govresearchgate.net

Emerging Roles and Novel Therapeutic Opportunities

Recent research has begun to uncover novel roles for PGD2 beyond its well-established functions in allergy, inflammation, and sleep. hmdb.canih.govavivasysbio.com One of the most promising areas is its involvement in reproductive biology. nih.govbioscientifica.com Studies have highlighted the role of PGD2 in testicular development and ovarian function, suggesting that targeting this pathway could offer new therapeutic avenues for reproductive disorders. nih.govnih.gov For example, PGD2 signaling has been implicated in Sertoli cell differentiation and the inhibition of ovarian cancer cell growth. nih.gov

The role of PGD2 in cancer is also an area of growing interest, with evidence suggesting both pro- and anti-tumorigenic effects depending on the cancer type and the specific receptor involved. nih.govfrontiersin.org In some cancers, PGD2 has been shown to inhibit cell proliferation and migration, while in others, it may contribute to an inflammatory tumor microenvironment that promotes growth. bioscientifica.comnih.gov This dual role underscores the need for a more nuanced understanding of the PGD2 pathway in different malignancies to develop targeted therapies. For instance, recent findings in lung adenocarcinoma suggest a tumor-suppressive role for the PGD2 signaling axis. frontiersin.orgfrontiersin.orgresearchgate.net

Furthermore, the involvement of PGD2 in tissue regeneration and fibrosis is an emerging field. Studies have shown that PGD2 can modulate fibroblast activity and collagen production, suggesting its potential as a therapeutic target in fibrotic diseases of the lung and other organs. plos.org The discovery that PGD2 levels are elevated in the bald scalp of men with androgenetic alopecia has also opened up new avenues for treating hair loss. nih.gov

Novel therapeutic opportunities stemming from these emerging roles include:

DP1 and DP2 Receptor Modulators: The development of selective agonists and antagonists for DP1 and DP2 receptors holds significant promise. ersnet.org For instance, DP2 antagonists are being investigated for the treatment of allergic diseases like asthma and chronic obstructive pulmonary disease (COPD). ersnet.orgresearchgate.net Conversely, DP1 agonists might be beneficial in conditions where PGD2's anti-inflammatory or anti-fibrotic effects are desired. ersnet.org

PGD Synthase Inhibitors: Targeting the enzymes responsible for PGD2 synthesis, L-PGDS and H-PGDS, offers another therapeutic strategy. nih.govmdpi.comresearchgate.net Selective inhibitors could be used to reduce PGD2 levels in specific inflammatory conditions without affecting the production of other important prostaglandins (B1171923). researchgate.netmdpi.com

Combination Therapies: Given the complexity of the diseases in which PGD2 is involved, combination therapies that target the PGD2 pathway alongside other signaling networks may prove more effective. cuny.edu

Integration of Prostaglandin D2 Pathways in Complex Biological Networks

A systems-level understanding of how PGD2 signaling is integrated into the broader landscape of biological networks is crucial for predicting its net effect in a given physiological or pathological context. PGD2 does not act in isolation; its actions are intricately linked with those of other signaling molecules, including other prostaglandins, leukotrienes, cytokines, and growth factors. binasss.sa.crnih.govcellphysiolbiochem.com

Recent studies have begun to map the crosstalk between PGD2 and other signaling pathways. For example, there is evidence of interplay between the PGD2 and prostaglandin E2 (PGE2) pathways, which often have opposing effects on inflammation and immune responses. researchgate.net Understanding the balance between these two prostanoids is critical for deciphering their roles in inflammatory diseases and cancer. nih.gov

Furthermore, the PGD2 pathway is deeply integrated with the immune system. PGD2 is a potent chemoattractant for various immune cells, including Th2 cells, eosinophils, and basophils, primarily through its interaction with the DP2 receptor. ersnet.orgnih.govkjim.org It also modulates the function of dendritic cells and natural killer (NK) cells, thereby bridging the innate and adaptive immune responses. binasss.sa.crnih.gov Investigating how PGD2 signaling influences the complex network of immune cell interactions in different diseases will be a key area of future research. frontiersin.orgresearchgate.net

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to study the integration of PGD2 pathways at a global level. frontiersin.org These approaches can help identify novel downstream targets of PGD2 signaling, uncover previously unknown interactions with other pathways, and define the PGD2-related molecular signatures associated with different disease states. life-science-alliance.orgbiorxiv.org For example, single-cell RNA sequencing can be used to dissect the cell-type-specific roles of PGD2 signaling within a complex tissue microenvironment. frontiersin.orgfrontiersin.orgresearchgate.net

Future research in this area should focus on:

Elucidating the molecular mechanisms of crosstalk between PGD2 and other lipid mediator pathways, particularly the PGE2 pathway. researchgate.net

Defining the role of PGD2 in shaping the immune cell landscape in various inflammatory and autoimmune diseases, as well as in cancer. binasss.sa.crnih.govnih.gov

Utilizing systems biology approaches to build comprehensive models of PGD2 signaling networks to predict therapeutic responses and identify novel drug targets.

Investigating the genetic and epigenetic factors that influence individual variations in PGD2 signaling and susceptibility to PGD2-mediated diseases. nih.gov

Q & A

Q. What experimental models are commonly used to study PGD₂’s role in sleep regulation?

PGD₂’s involvement in sleep homeostasis is studied using animal models deficient in prostaglandin D synthase (PTGDS) or PGD₂ receptors (DP1/DP2). For example, PTGDS-knockout mice exhibit impaired sleep rebound after sleep deprivation, supporting PGD₂’s regulatory role . Methodological approaches include intracerebroventricular infusion of PGD₂ and measurement of adenosine levels via microdialysis, as adenosine mediates its somnogenic effects .

Q. How is PGD₂ quantified in biological samples, and what are the key methodological considerations?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for PGD₂ quantification. Deuterated internal standards (e.g., PGD₂-d4) are used to correct for matrix effects and ionization efficiency . Key parameters include:

  • MRM transitions : m/z 351 → 233 for PGD₂ and m/z 355 → 237 for PGD₂-d4 .
  • Sample preparation : Solid-phase extraction (SPE) to isolate prostanoids from urine, plasma, or tissue homogenates .
  • Validation : Limit of detection (LOD) <100 pg/mL and intraday precision <15% CV .

Q. What are the primary biosynthetic pathways for PGD₂, and how do they differ across tissues?

PGD₂ is synthesized from arachidonic acid via cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, which convert arachidonate to prostaglandin H₂ (PGH₂). PTGDS then isomerizes PGH₂ to PGD₂. Tissue-specific differences include:

  • Immune cells : Mast cells and macrophages produce PGD₂ via hematopoietic PTGDS.
  • Central nervous system : Lipocalin-type PTGDS in the leptomeninges and choroid plexus dominates .

Advanced Research Questions

Q. How can conflicting data on PTGDS’s role in cancer progression be resolved?

PTGDS exhibits dual roles (tumor-promoting or suppressive) depending on cancer type and microenvironment. For example:

  • Suppressive : PTGDS inhibits lung adenocarcinoma invasion by downregulating MMP-9 .
  • Promotive : In glioblastoma, PTGDS-derived PGD₂ enhances angiogenesis via DP1 receptor signaling . Methodological strategies to address contradictions:
  • Context-dependent assays : Use organoid models or co-culture systems to mimic tumor-stroma interactions.
  • Single-cell RNA sequencing : Identify PTGDS expression heterogeneity within tumor subpopulations .

Q. What are the challenges in validating PGD₂ receptor (DP1/DP2) antagonists for inflammatory diseases?

DP1/DP2 antagonists face issues of off-target effects and species-specific receptor affinity. Key considerations:

  • In vivo models : Use humanized DP1/DP2 mice to improve translational relevance.
  • Biomarker-driven trials : Measure urinary 11β-PGF₂α (a PGD₂ metabolite) to assess target engagement .
  • Dose optimization : Balance efficacy (e.g., reduced eosinophilia in asthma models) with cardiovascular side effects linked to DP1 modulation .

Q. How can multi-omics data (e.g., genomics, lipidomics) enhance understanding of PGD₂ signaling networks?

Integration of high-throughput datasets reveals novel PGD₂ interactions:

  • Genomic analysis : Public databases (e.g., TCGA) show PTGDS copy-number variations correlate with poor prognosis in diffuse large B-cell lymphoma (DLBCL) .
  • Lipidomics : Untargeted LC-MS identifies PGD₂ metabolites (e.g., 15-deoxy-Δ¹²,¹⁴-PGJ₂) with anti-inflammatory roles . Tools: Gene set enrichment analysis (GSEA) and pathway mapping via platforms like MetaboAnalyst .

Methodological Best Practices

Q. How to design a robust study investigating PGD₂’s role in allergic inflammation?

  • Experimental groups : Include wild-type, PTGDS-knockout, and DP1/DP2 antagonist-treated cohorts.
  • Outcome measures : Quantify mast cell degranulation (histamine release), Th2 cytokines (IL-4, IL-13), and PGD₂ levels in bronchoalveolar lavage fluid .
  • Controls : Use dexamethasone (anti-inflammatory) and vehicle controls to validate specificity .

Q. What statistical approaches are recommended for analyzing PGD₂-related omics data?

  • Differential expression : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to RNA-seq data.
  • Survival analysis : Use Kaplan-Meier curves and Cox regression to assess PTGDS’s prognostic value in cancer datasets .
  • Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) for lipidomics data .

Tables

Table 1. Key Mass Spectrometry Parameters for PGD₂ Quantification

ParameterPGD₂PGD₂-d4 (Internal Standard)
MRM Transition (m/z)351 → 233355 → 237
Collision Energy (eV)1515
Retention Time (min)6.86.8
LOD (pg/mL)50N/A

Table 2. PTGDS Expression and Cancer Prognosis

Cancer TypePTGDS ExpressionPrognostic AssociationMechanism
Diffuse Large B-Cell LymphomaHighPoor overall survivalImmune evasion via PD-L1 upregulation
Lung AdenocarcinomaLowImproved survivalSuppression of MMP-9/MMP-2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.